CL-82198 hydrochloride
説明
特性
IUPAC Name |
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3.ClH/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19;/h1-2,5-6,13H,3-4,7-12H2,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOACXKZWXHBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587891 | |
| Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307002-71-7, 1188890-36-9 | |
| Record name | 307002-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CL-82198 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL-82198 hydrochloride is a potent and selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13). Its mechanism of action is centered on its unique ability to bind to the S1' specificity pocket of the MMP-13 enzyme, leading to the modulation of downstream pathways involved in extracellular matrix degradation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development, particularly those with an interest in therapies for osteoarthritis and other conditions where MMP-13 is implicated.
Core Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of MMP-13, a key enzyme in the degradation of type II collagen, the main component of articular cartilage.[1] Unlike many broad-spectrum MMP inhibitors that function by chelating the catalytic zinc ion at the active site, CL-82198 exhibits a more nuanced and selective mechanism.[2][3]
Structural and NMR binding studies have revealed that CL-82198 binds within the entire S1' pocket of the MMP-13 enzyme.[4][5] This pocket is significantly larger and more extended in MMP-13 compared to other MMPs, reaching almost to the surface of the protein.[5] This unique structural feature of the MMP-13 S1' pocket is the basis for the high selectivity of CL-82198.[4][5] By occupying this pocket, CL-82198 sterically hinders the substrate from binding to the active site, thereby inhibiting the enzyme's proteolytic activity without direct interaction with the catalytic zinc atom.[2][3]
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified in various studies. The available data is summarized below. It is important to note the discrepancy in the reported IC50 values, which may be attributed to different assay conditions, such as the substrate used or the source of the enzyme.
| Parameter | Value | Target | Notes | Reference(s) |
| IC50 | 3.2 µM | MMP-13 | Orally bioavailable. | [4][6] |
| IC50 | 10 µM | MMP-13 | Identified from a high-throughput screen. | [2][5] |
| Selectivity | No activity | MMP-1, MMP-9, TACE | Demonstrates high selectivity for MMP-13 over other metalloproteinases. | [2][4][5] |
Signaling Pathways
This compound exerts its therapeutic effects by intervening in the pathological signaling pathways where MMP-13 is a key downstream effector. In osteoarthritis, the expression and activity of MMP-13 are upregulated by pro-inflammatory cytokines and growth factors, leading to the degradation of the cartilage matrix. By inhibiting MMP-13, CL-82198 blocks this final common pathway of cartilage destruction.
MMP-13 Signaling Pathway in Osteoarthritis
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate)
This protocol is a representative method for determining the IC50 of an MMP-13 inhibitor.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of recombinant human MMP-13.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
MMP-13 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~328/393 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the CL-82198 stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well microplate, add the diluted CL-82198 solutions or vehicle control (DMSO in assay buffer) to respective wells.
-
Add recombinant human MMP-13 to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes) at 37°C using a fluorometric plate reader.
-
Calculate the rate of substrate cleavage (reaction velocity) for each concentration of CL-82198.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Murine Model of Osteoarthritis
This protocol describes a preclinical model used to evaluate the efficacy of CL-82198 in preventing the progression of osteoarthritis.
Objective: To assess the chondroprotective effects of this compound in a surgically-induced model of osteoarthritis in mice.
Materials:
-
10-week-old male C57BL/6 mice
-
This compound
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for meniscal-ligamentous injury (MLI)
-
Histological reagents (formalin, decalcifying solution, paraffin, Safranin O/Fast Green stains)
Procedure:
-
Induce osteoarthritis in the right knee joint of the mice via surgical meniscal-ligamentous injury (MLI). Sham surgeries are performed on a control group.
-
Beginning one day post-surgery, administer this compound via intraperitoneal (i.p.) injection every other day for 12 weeks.
-
Prepare different dosing cohorts (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg) and a vehicle control group (saline).
-
At the end of the 12-week treatment period, euthanize the mice and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare sagittal sections of the knee joints and stain with Safranin O/Fast Green to visualize cartilage.
-
Assess cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
Perform histomorphometric analysis to quantify cartilage area and thickness.
-
Statistically compare the results between the treated and vehicle control groups to determine the efficacy of CL-82198.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective MMP-13 inhibitor like this compound.
Conclusion
This compound represents a significant tool for the study of MMP-13-mediated pathologies. Its selectivity, derived from its unique binding mechanism to the S1' pocket, distinguishes it from traditional, broad-spectrum MMP inhibitors. The data and protocols presented in this guide provide a comprehensive foundation for researchers to understand and further investigate the therapeutic potential of CL-82198 and other selective MMP-13 inhibitors. Future research should aim to fully elucidate its pharmacokinetic and pharmacodynamic profile in various preclinical models to pave the way for potential clinical applications.
References
- 1. Amelioration of Liver Fibrosis via In Situ Hepatic Stellate Cell Conversion Through Co‐Inhibition of TGF‐β and GSK‐3 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keck.usc.edu [keck.usc.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vivo Imaging and Pharmacokinetics of Percutaneously Injected Ultrasound and X-ray Imageable Thermosensitive Hydrogel loaded with Doxorubicin versus Free Drug in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
CL-82198 Hydrochloride: A Technical Guide to its MMP Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the matrix metalloproteinase (MMP) selectivity profile of CL-82198 hydrochloride. The document details its inhibitory potency, the experimental methods used for its characterization, and its mechanism of action within relevant signaling pathways.
Executive Summary
This compound is recognized as a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme critically implicated in the degradation of type II collagen and the pathogenesis of osteoarthritis.[1][2][3] Its selectivity is attributed to its unique binding mechanism, which does not involve chelation of the catalytic zinc ion but rather interaction with the S1' pocket of MMP-13.[4] This guide consolidates the available quantitative data on its inhibitory activity, outlines standard experimental protocols for assessing its potency, and visualizes its role in MMP-13 mediated signaling.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been characterized against several MMPs. The compound demonstrates significant potency and selectivity for MMP-13, with minimal to no activity reported against other key metalloproteinases such as MMP-1, MMP-9, and TACE.[4][5][6] The available quantitative data is summarized in Table 1.
| MMP Target | Reported IC50 / Inhibition | Notes |
| MMP-13 | 3.2 µM | Orally bioavailable formulation.[6] |
| 10 µM | Does not appear to act by chelating Zn2+.[4] | |
| 89% inhibition at 10 µg/mL | ||
| >90% inhibition of active MMP-13 | In vitro assay using SensoLyte 520 MMP13 Assay Kit.[7][8] | |
| MMP-1 | No activity reported | Consistently reported across multiple sources.[4][5] |
| MMP-2 | Data not available | |
| MMP-3 | Data not available | |
| MMP-7 | Data not available | |
| MMP-8 | Data not available | |
| MMP-9 | No activity reported | Consistently reported across multiple sources.[4][5] |
| TACE | No activity reported | (TNF-α Converting Enzyme).[4][5] |
Experimental Protocols: MMP Inhibition Assay
The potency of MMP inhibitors like this compound is typically determined using a fluorogenic substrate assay, often employing the principle of Fluorescence Resonance Energy Transfer (FRET).[9][10]
Principle of the Fluorogenic Substrate Assay
This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is directly proportional to the enzyme's activity.[9] The inhibitory effect of a compound is quantified by measuring the reduction in fluorescence in its presence.
Representative Protocol for MMP-13 Inhibition Assay
This protocol is a representative example based on commercially available kits and established methodologies.[7]
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate (e.g., Mca/Dnp or 5-FAM/QXL™520 FRET peptide)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂, NaCl, and a detergent like Brij-35)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to generate a range of test concentrations. The final DMSO concentration in the assay should typically not exceed 1%.
-
Dilute the recombinant MMP-13 enzyme to the desired working concentration in ice-cold Assay Buffer.
-
Dilute the fluorogenic substrate to its working concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the inhibitor solution to the "Test Sample" wells.
-
Add an equivalent volume of inhibitor buffer (without the inhibitor) to the "Positive Control" (enzyme only) and "Blank" (substrate only) wells.
-
Add the diluted MMP-13 enzyme solution to the "Test Sample" and "Positive Control" wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the diluted fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 30 to 60 minutes using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 328/393 nm or 490/520 nm).[11]
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "Positive Control".
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations: Workflow and Signaling Pathway
Experimental Workflow for MMP Inhibition Assay
The following diagram illustrates the key steps in determining the inhibitory profile of this compound using a fluorogenic assay.
Caption: Workflow for a fluorogenic MMP-13 inhibition assay.
MMP-13 Signaling in Osteoarthritis and Inhibition by CL-82198
MMP-13 is a key downstream effector in the catabolic signaling cascade that drives cartilage degradation in osteoarthritis. Its expression is induced by pro-inflammatory cytokines, which activate signaling pathways that converge on transcription factors regulating the MMP13 gene. This compound directly inhibits the enzymatic activity of MMP-13, thereby blocking the degradation of the extracellular matrix.
Caption: Inhibition of MMP-13 signaling in osteoarthritis by CL-82198.
References
- 1. MMP13 is a critical target gene during the progression of osteoarthritis [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis | MDPI [mdpi.com]
- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
CL-82198 Hydrochloride: A Deep Dive into its Selective Targeting of MMP-13
For Immediate Release
This technical guide provides an in-depth analysis of CL-82198 hydrochloride, a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization.
Core Target and Mechanism of Action
This compound's primary molecular target is Matrix Metalloproteinase-13 (MMP-13) , a key enzyme implicated in the degradation of type II collagen, a critical component of articular cartilage.[1][2] Its mechanism of action is distinguished by its selective binding to the S1' pocket of MMP-13.[3][4][5] This specific interaction is the basis for its high selectivity for MMP-13 over other matrix metalloproteinases, such as MMP-1 and MMP-9, and TNF-α converting enzyme (TACE).[1][5][6] Unlike many MMP inhibitors, CL-82198 does not appear to act by chelating the catalytic zinc ion within the enzyme's active site.[2][5]
The inhibition of MMP-13 by this compound has been shown to have potential therapeutic effects, particularly in the context of osteoarthritis, by preventing the breakdown of cartilage.[3][4] Furthermore, studies have indicated its ability to reduce cancer cell migration and decrease protein levels of profibrogenic molecules.[3]
Quantitative Inhibitory Profile
The inhibitory potency of this compound against MMP-13 has been quantified through the determination of its half-maximal inhibitory concentration (IC50). The reported values exhibit some variation, which is common in enzyme inhibition assays and can be influenced by specific experimental conditions.
| Target | Inhibitor | IC50 | Notes |
| MMP-13 | This compound | 3.2 µM[1] | - |
| MMP-13 | CL-82198 | 10 µM[2][7] | Identified from high-throughput screening.[5] |
| MMP-1 | CL-82198 | No activity detected[1][6][7] | Demonstrates high selectivity. |
| MMP-9 | CL-82198 | No activity detected[1][6][7] | Demonstrates high selectivity. |
| TACE | CL-82198 | No activity detected[1][6][7] | Demonstrates high selectivity. |
Signaling Pathway and Mechanism of Inhibition
This compound exerts its effect by directly binding to MMP-13, thereby preventing it from degrading its primary substrate, type II collagen. This intervention helps to maintain the integrity of the extracellular matrix in tissues such as cartilage.
Experimental Protocols
Determination of IC50 for MMP-13 Inhibition (Fluorogenic Substrate Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against MMP-13.
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations.
-
Enzyme Preparation: Dilute the active MMP-13 to a working concentration in Assay Buffer.
-
Assay Plate Setup:
-
Add 50 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 96-well plate.
-
Add 25 µL of the diluted MMP-13 to each well.
-
Include a control with no inhibitor.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 25 µL of the fluorogenic MMP-13 substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Plot the percentage of MMP-13 inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MMP-13 Inhibitor Assay Kit - Chondrex [chondrex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chondrex.com [chondrex.com]
- 7. researchgate.net [researchgate.net]
CL-82198 Hydrochloride: A Technical Guide for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, the primary component of articular cartilage, has emerged as a critical target for disease-modifying OA drugs. This technical guide provides an in-depth overview of CL-82198 hydrochloride, a selective inhibitor of MMP-13, for its application in osteoarthritis research. This document synthesizes the current understanding of its mechanism of action, presents key quantitative data from preclinical studies, details experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is a potent and selective, non-hydroxamic acid-containing inhibitor of matrix metalloproteinase-13 (MMP-13).[1] Its selectivity is attributed to its unique binding mechanism within the entire S1' pocket of the MMP-13 enzyme.[2] This specificity allows it to potently inhibit MMP-13 without significantly affecting other metalloproteinases such as MMP-1, MMP-9, or TNF-α converting enzyme (TACE), thereby potentially avoiding the musculoskeletal side effects observed with broad-spectrum MMP inhibitors.[1] Preclinical studies have demonstrated its efficacy in preventing and decelerating the progression of osteoarthritis in animal models, highlighting its potential as a disease-modifying therapeutic agent.[3][4]
Mechanism of Action and Signaling Pathway
In osteoarthritis, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) trigger signaling cascades within chondrocytes that lead to the upregulation of matrix-degrading enzymes.[5][6] MMP-13 is a primary downstream effector in this pathological process, responsible for the specific cleavage of type II collagen, leading to irreversible cartilage damage.[6][7] Several signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are involved in the regulation of MMP-13 expression.[7][8]
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of MMP-13, thereby preventing the degradation of the cartilage extracellular matrix.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | System | Concentration | Result | Reference |
| MMP-13 Inhibition | Enzyme Assay | 10 µg/mL | >90% inhibition | [3][4] |
| Enzyme Assay | 3.2 µM (IC50) | 50% inhibition | [9] | |
| Enzyme Assay | 10 µM (IC50) | 50% inhibition | [10] | |
| MMP-13 Activity in Chondrocytes | BMP-2-treated primary murine sternal chondrocytes | 1, 5, or 10 µM | >90% inhibition | [3][4] |
| Vehicle-treated primary murine sternal chondrocytes | Not specified | >85% inhibition | [11] | |
| Selectivity | Enzyme Assays | Not specified | No activity against MMP-1, MMP-9, or TACE |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Osteoarthritis
| Parameter | Model | Doses (mg/kg) | Treatment Duration | Key Findings | Reference |
| Articular Cartilage Degradation | Meniscal-Ligamentous Injury (MLI) | 1, 5, 10 | 12 weeks | Decreased articular cartilage degradation (P < 0.001) | [3] |
| Tibial Cartilage Area | Meniscal-Ligamentous Injury (MLI) | 1, 5, 10 | 12 weeks | Increased by 9%, 15%, and 43% respectively (P < 0.05) | [3] |
| Total Articular Cartilage Area | Meniscal-Ligamentous Injury (MLI) | 1, 5, 10 | 12 weeks | Increased by 21%, 19%, and 38% respectively (P < 0.05) | [3] |
| Tibia Cartilage Thickness | Meniscal-Ligamentous Injury (MLI) | 1, 5, 10 | 12 weeks | Increased by 11%, 37%, and 70% respectively (P < 0.05) | [3] |
| Total Cartilage Thickness | Meniscal-Ligamentous Injury (MLI) | 1, 5, 10 | 12 weeks | Increased by 23%, 27%, and 50% respectively (P < 0.05) | [3] |
| Chondrocyte Apoptosis | Meniscal-Ligamentous Injury (MLI) | 10 | 12 weeks | Reduced chondrocyte apoptosis | [12] |
Experimental Protocols
In Vitro MMP-13 Inhibition Assay
This protocol is based on the methodology described in studies evaluating the direct inhibitory effect of CL-82198 on MMP-13 activity.[3][4]
Methodology:
-
Reagent Preparation: Prepare solutions of active MMP-13 protein (e.g., 5 ng), CL-82198 (e.g., 10 µg/mL), and a substrate control.
-
Plate Setup: In a 96-well plate, add the active MMP-13 enzyme to wells with and without CL-82198. Include wells with only the substrate as a control.
-
Incubation: Incubate the plate according to the assay kit manufacturer's instructions, typically at 37°C for a specified period to allow for the enzymatic reaction.
-
Measurement: Measure the resulting fluorescence or absorbance using a microplate reader. The signal is proportional to the MMP-13 activity.
-
Data Analysis: Calculate the percentage of MMP-13 activity inhibition by comparing the signal from the wells containing CL-82198 to the control wells with active MMP-13 alone.
In Vivo Meniscal-Ligamentous Injury (MLI) Induced Osteoarthritis Model
This protocol is a summary of the in vivo studies conducted to evaluate the efficacy of CL-82198 in a surgically induced OA model in mice.[3][4]
Methodology:
-
Animal Model: Use skeletally mature mice (e.g., 10-week-old wild type).
-
Surgical Procedure: Induce osteoarthritis in one knee joint by performing a meniscal-ligamentous injury (MLI) surgery. The contralateral limb can serve as a control, or a separate group of animals can undergo a sham surgery.
-
Treatment Protocol: Begin treatment one day post-surgery. Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, and 10 mg/kg body weight) every other day for a period of 12 weeks. A control group should receive saline injections.
-
Tissue Collection and Processing: At the end of the treatment period, harvest the knee joints, fix them in formalin, decalcify, and embed in paraffin for sectioning.
-
Histological Analysis:
-
Stain sections with Safranin O/Fast Green or Alcian blue/Hematoxylin/Orange G to assess proteoglycan content and cartilage morphology.[3][12]
-
Perform immunohistochemistry to evaluate the levels of type II collagen (cartilage matrix) and type X collagen (chondrocyte hypertrophy).[12]
-
Use TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to assess chondrocyte apoptosis.[12]
-
-
Quantitative Assessment:
-
Grade the severity of cartilage degradation using a standardized scoring system (e.g., OARSI score) by blinded observers.
-
Quantify the articular cartilage area and thickness in different regions of the joint using image analysis software.
-
Quantify the percentage of TUNEL-positive cells to determine the level of apoptosis.
-
Conclusion
This compound is a valuable research tool for investigating the role of MMP-13 in the pathogenesis of osteoarthritis. Its selectivity and demonstrated in vivo efficacy in mitigating cartilage degradation make it a strong candidate for further preclinical and potentially clinical investigation as a disease-modifying osteoarthritis drug. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize CL-82198 in their studies.
References
- 1. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. CL-82198 [sigmaaldrich.com]
- 11. MMP13 is a critical target gene during the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of MMP-13 Inhibition by CL-82198 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matrix metalloproteinase-13 (MMP-13), a zinc-dependent endopeptidase, is a critical mediator of cancer progression. Its overexpression in numerous malignancies is correlated with enhanced tumor invasion, metastasis, and angiogenesis. This technical guide provides an in-depth analysis of the role of MMP-13 in cancer and the therapeutic potential of its selective inhibitor, CL-82198. We consolidate available preclinical data, detail relevant experimental methodologies, and visualize key biological pathways and workflows to offer a comprehensive resource for researchers and drug development professionals in oncology. While specific quantitative data on the anti-cancer efficacy of CL-82198 remains emergent, this guide synthesizes the current understanding to inform future research and development efforts.
The Role of MMP-13 in Cancer Progression
MMP-13, also known as collagenase-3, plays a pivotal role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis.[1][2] Its primary substrate is type II collagen, but it also effectively degrades other collagen types and ECM components.[1] The overexpression of MMP-13 has been documented in a wide array of cancers, including breast, colorectal, lung, prostate, and head and neck squamous cell carcinoma.[2] Elevated MMP-13 levels are often associated with increased tumor aggressiveness and poor patient prognosis.[2]
The multifaceted role of MMP-13 in cancer includes:
-
ECM Degradation: By breaking down the physical barrier of the ECM, MMP-13 facilitates the local invasion of tumor cells into surrounding tissues.[2]
-
Metastasis: MMP-13 activity is crucial for the intravasation of cancer cells into blood and lymphatic vessels and their subsequent extravasation at distant sites to form metastases.[2]
-
Angiogenesis: MMP-13 promotes the formation of new blood vessels, which are essential for tumor growth and survival, by releasing pro-angiogenic factors sequestered in the ECM.[1] It can also directly promote capillary tube formation.[1]
-
Signaling Pathway Modulation: MMP-13 can cleave and activate or inactivate various signaling molecules, thereby influencing cell proliferation, survival, and migration.
CL-82198: A Selective MMP-13 Inhibitor
CL-82198 is a selective, non-zinc-chelating inhibitor of MMP-13.[3] Its selectivity for MMP-13 over other MMPs, such as MMP-1 and MMP-9, and other metalloproteinases like TNF-α converting enzyme (TACE), makes it a valuable tool for studying the specific roles of MMP-13 and a potential candidate for targeted cancer therapy.[3]
Mechanism of Action
CL-82198 binds to the S1' pocket of the MMP-13 catalytic domain, a structural feature that contributes to its selectivity.[1] By occupying this pocket, it allosterically inhibits the enzyme's catalytic activity without directly interacting with the catalytic zinc ion, a mechanism that may reduce off-target effects associated with traditional zinc-chelating MMP inhibitors.[3]
Quantitative Data on CL-82198 Inhibition
The available quantitative data on the efficacy of CL-82198 is primarily focused on its direct enzymatic inhibition of MMP-13. Data on its specific effects on cancer cell lines is limited in the public domain.
| Parameter | Target | Value | Reference |
| IC50 | Human MMP-13 | 10 µM | [3] |
| Selectivity | MMP-1, MMP-9, TACE | No significant inhibition | [3] |
| Effect on Angiogenesis | MMP-13-promoted capillary tube formation | Inhibition observed | [1] |
| Effect on Signaling | ERK and FAK phosphorylation | No influence | [1] |
Note: Further quantitative data from preclinical cancer models, such as IC50 values for cell proliferation, migration, and invasion, and in vivo tumor growth inhibition, are not extensively reported in the available literature.
Signaling Pathways and Experimental Workflows
MMP-13 Signaling in Cancer Progression
MMP-13 is a downstream effector of several oncogenic signaling pathways and also influences signaling cascades that promote cancer progression. The diagram below illustrates the central role of MMP-13.
References
CL-82198 Hydrochloride: A Technical Guide to a Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-82198 hydrochloride is a potent and selective, non-zinc-chelating small molecule inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] MMP-13, also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen, a primary component of articular cartilage.[1][2] The dysregulation of MMP-13 activity is strongly implicated in the pathogenesis of various diseases, most notably osteoarthritis, where it is a key driver of cartilage destruction.[3][4] Its elevated expression in disease states makes it a compelling therapeutic target.[1]
This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical efficacy, and potential therapeutic applications. The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and drug development professionals.
Discovery and Development
While a detailed timeline of the initial discovery and lead optimization of CL-82198 is not extensively documented in publicly available literature, it was identified as a weak inhibitor of MMP-13 with no activity against MMP-1, MMP-9, or tumor necrosis factor-alpha converting enzyme (TACE).[5][6] Its drug-like properties made it an ideal candidate for further optimization.[5] The key to its selectivity lies in its unique binding mode within the S1' pocket of the MMP-13 enzyme, a feature that distinguishes it from other MMPs.[1][3] This selectivity profile is crucial for minimizing off-target effects, a significant challenge that led to the failure of broad-spectrum MMP inhibitors in clinical trials.[3][4]
Mechanism of Action
This compound functions as a selective inhibitor of MMP-13 by binding to the S1' subsite of the enzyme's active site.[1][7] This interaction allosterically blocks the catalytic activity of MMP-13, thereby preventing the degradation of its substrates, most notably type II collagen.[1] This non-zinc-chelating mechanism of action contributes to its selectivity.[1][2]
Signaling Pathway in Osteoarthritis
In the context of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are key mediators.[3] These cytokines activate intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38), which in turn activate transcription factors like AP-1 and NF-κB.[3] These transcription factors upregulate the expression of the MMP13 gene, leading to increased production and secretion of the MMP-13 enzyme and subsequent cartilage degradation.[3] CL-82198 directly inhibits the enzymatic activity of MMP-13, thereby interrupting this final common pathway of cartilage destruction.[2]
Quantitative Data
The inhibitory potency and selectivity of CL-82198 have been characterized in various in vitro assays.
| Parameter | Value | Target Enzyme | Selectivity Profile | Reference |
| IC₅₀ | 3.2 µM | MMP-13 | No activity against MMP-1, MMP-9, or TACE | [4][8] |
| IC₅₀ | 10 µM | MMP-13 | Does not appear to act by chelating Zn²⁺ | [4][5] |
Preclinical studies have demonstrated the in vivo efficacy of CL-82198 in animal models of osteoarthritis.
| Experimental System | Treatment | Key Finding | Reference |
| Cell-free enzymatic assay | 5 ng MMP-13 + 10 µg/mL CL-82198 | >90% inhibition of MMP-13 enzymatic activity | [4] |
| Primary murine sternal chondrocytes | Stimulated with BMP-2 + CL-82198 (1-10 µM) | >90% inhibition of MMP-13 activity in culture media | [4] |
| Rat model of cartilage degradation | CL-82198 (1-10 mg/kg; i.p.; every other day for 12 weeks) | Avoids and decelerates MLI-induced osteoarthritis progression | [7] |
Experimental Protocols
In Vivo Efficacy Study in a Murine Model of Osteoarthritis
This protocol outlines a general procedure for evaluating the in vivo efficacy of CL-82198.[2]
1. Formulation:
-
Vehicle Composition: A common vehicle for intraperitoneal (i.p.) delivery is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and Saline.[2]
-
Preparation Protocol:
2. Administration:
-
Route: Intraperitoneal (i.p.) injection.[7]
-
Dosage: A dose of 1-10 mg/kg has been shown to be effective.[2][7]
-
Frequency: Every other day for the duration of the study (e.g., 12 weeks).[7]
3. Histological Analysis of Cartilage Integrity:
-
Reagents and Materials: Harvested knee joints, 10% neutral buffered formalin, decalcifying solution (e.g., EDTA), paraffin, microtome, glass slides, Safranin O and Fast Green stains.[4]
-
Procedure:
-
Fix harvested joints in formalin for 24-48 hours.[4]
-
Decalcify the joints in EDTA solution for 14-21 days, changing the solution regularly.[4]
-
Process the decalcified joints through graded alcohols and xylene, and embed in paraffin.[4]
-
Section the paraffin-embedded joints using a microtome.
-
Stain the sections with Safranin O and Fast Green to visualize cartilage proteoglycans.
-
Score the cartilage integrity using a standardized scoring system (e.g., OARSI).
-
Therapeutic Potential
The primary therapeutic application for this compound is as a disease-modifying osteoarthritis drug (DMOAD).[1][4] Its selective inhibition of MMP-13, a key enzyme in cartilage degradation, and positive in vivo data support its further investigation for this indication.[1]
Emerging preclinical evidence also suggests potential applications in other therapeutic areas:
-
Oncology: CL-82198 has been shown to inhibit the migration of colon carcinoma cells, suggesting a potential role in cancer therapy by limiting tumor invasion and metastasis, processes in which MMP-13 is involved.[1]
-
Fibrosis: The compound can reduce the levels of pro-fibrotic markers CTGF and TGF-β1 in hepatic stellate cells, indicating a potential anti-fibrotic activity that warrants further investigation in models of hepatic and other types of fibrosis.[1][7]
Synthesis
Recent advancements have demonstrated the synthesis of CL-82198 using solvent-free mechanochemical methods, specifically ball milling.[9][10] This approach offers a more sustainable and efficient alternative to traditional solution-based synthesis by eliminating the need for large quantities of solvents and reducing reaction times.[9][10]
Conclusion
This compound is a selective MMP-13 inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy, particularly in the context of osteoarthritis. Its high selectivity for MMP-13 presents a significant advantage over broad-spectrum MMP inhibitors, potentially avoiding the side effects that have hindered their clinical development. Further research into its therapeutic potential in oncology and fibrosis is warranted. The development of sustainable synthetic methods further enhances its appeal as a promising therapeutic candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20080254130A1 - Skin Antiaging & Brightening via Multi-function Treatment of Enzyme Dysfunction - Google Patents [patents.google.com]
- 7. CL-82198 | MMP | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Green metrics in mechanochemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00997H [pubs.rsc.org]
An In-depth Technical Guide to CL-82198 Hydrochloride: A Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL-82198 hydrochloride is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This central role in cartilage breakdown makes MMP-13 a significant therapeutic target in diseases such as osteoarthritis. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies related to this compound, intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.
Chemical Properties and Data
This compound, with the chemical name N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide hydrochloride, is a synthetic small molecule.[1] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide hydrochloride | [1] |
| Molecular Formula | C₁₇H₂₃N₂O₃·HCl | [1] |
| Molecular Weight | 338.83 g/mol | [1] |
| CAS Number | 1188890-36-9 | [1] |
| Appearance | White to light yellow solid | [2][3] |
| Purity | ≥97% (HPLC) | [3] |
| Solubility | Water: 25 mg/mL[3], 33.88 mg/mL (100 mM)[1]DMSO: 25.41 mg/mL (75 mM)[1] | [1][3] |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. Stock solutions are stable for up to 3 months at -20°C. | [1][3] |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of MMP-13.[1] It exhibits its inhibitory effect by binding to the S1' pocket of the enzyme.[3] Notably, it does not show significant activity against other matrix metalloproteinases such as MMP-1 and MMP-9, nor against tumor necrosis factor-alpha converting enzyme (TACE).[1][3]
The inhibitory potency of this compound against MMP-13 has been determined through in vitro enzyme inhibition assays.
| Parameter | Value | Reference(s) |
| IC₅₀ (MMP-13) | 10 µM | [3] |
| Inhibition (at 10 µg/mL) | 89% | [1] |
Experimental Protocols
Synthesis of N-(4-morpholin-4-yl)butyl-1-benzofuran-2-carboxamide hydrochloride
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general approach for the synthesis of benzofuran-2-carboxamide derivatives can be inferred from the chemical literature. The synthesis likely involves the coupling of a benzofuran-2-carboxylic acid derivative with N-(4-morpholinobutyl)amine, followed by conversion to the hydrochloride salt.
A plausible synthetic route is outlined below:
General Procedure:
-
Amide Coupling: Benzofuran-2-carboxylic acid is activated with a suitable coupling agent (e.g., HATU, DCC) in an appropriate aprotic solvent (e.g., DMF, DCM). To this activated intermediate, N-(4-morpholinobutyl)amine is added, and the reaction is stirred at room temperature until completion. The crude product is then purified using standard techniques such as column chromatography.
-
Salt Formation: The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether, dioxane) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate, this compound, is collected by filtration and dried under vacuum.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of this compound is typically assessed by reverse-phase HPLC. While a specific validated method is not publicly detailed, a general method can be outlined.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
In Vitro MMP-13 Inhibition Assay (IC₅₀ Determination)
The potency of this compound as an MMP-13 inhibitor can be determined using a fluorogenic substrate assay.
Materials:
-
Recombinant human MMP-13 (catalytic domain).
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
This compound.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.
-
Add the diluted inhibitor solutions and a DMSO control to the wells of the microplate.
-
Add the recombinant human MMP-13 enzyme to each well and incubate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 325 nm and emission at 393 nm).
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Signaling Pathway
MMP-13 plays a critical role in the pathogenesis of osteoarthritis by degrading type II collagen, the primary collagen in articular cartilage.[4][5] The expression and activity of MMP-13 are regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[4][6] These cytokines, upon binding to their receptors on chondrocytes, activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) and the NF-κB pathway.[4][6] These pathways converge on the nucleus to activate transcription factors like AP-1 (Fos/Jun) and NF-κB, which in turn bind to the promoter region of the MMP-13 gene, leading to its increased transcription and subsequent protein synthesis.[4] this compound, by directly inhibiting the enzymatic activity of MMP-13, blocks the final step in this pathological cascade of cartilage degradation.
Spectroscopic Data
A Certificate of Analysis for CL-82198 indicates that the 1H NMR and LCMS data are consistent with its chemical structure.[2] While the full spectra are not publicly available, the expected spectroscopic characteristics can be inferred.
-
1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzofuran ring system, the methylene protons of the butyl chain, and the protons of the morpholine ring.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the free base (C₁₇H₂₂N₂O₃, exact mass: 302.16).
Conclusion
This compound is a valuable research tool for studying the role of MMP-13 in various physiological and pathological processes. Its high selectivity makes it a more precise tool compared to broad-spectrum MMP inhibitors. This technical guide provides foundational information to aid researchers in the effective use and further investigation of this compound. For detailed, batch-specific data, it is always recommended to refer to the Certificate of Analysis provided by the supplier.
References
- 1. scispace.com [scispace.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CL-82198 A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 4. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
CL-82198 Hydrochloride: A Technical Guide to a Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL-82198 hydrochloride is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed methodologies for relevant in vitro and in vivo assays are presented, alongside visualizations of its mechanism and related signaling pathways to support further research and development.
Chemical and Physical Properties
This compound, with the CAS number 307002-71-7, is a synthetic, orally bioavailable small molecule.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 307002-71-7 | [2] |
| Molecular Formula | C₁₇H₂₃ClN₂O₃ | [2] |
| Molecular Weight | 338.83 g/mol | |
| IUPAC Name | N-[4-(4-morpholinyl)butyl]-2-benzofurancarboxamide hydrochloride | |
| Synonyms | CL-82198, CL 82198 hydrochloride | |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Water: up to 100 mM, DMSO: up to 75 mM | |
| Storage | Desiccate at room temperature. |
Mechanism of Action
This compound functions as a selective inhibitor of MMP-13.[1] Unlike many broad-spectrum MMP inhibitors that chelate the catalytic zinc ion, this compound exhibits its selectivity by binding to the entire S1' pocket of the MMP-13 enzyme. This specific interaction prevents the enzyme from binding to and degrading its substrates, most notably type II collagen, a key component of articular cartilage.[3]
Signaling Pathway of MMP-13 Inhibition
The diagram below illustrates the mechanism of action of this compound in the context of MMP-13 activity.
Caption: Mechanism of this compound binding to the S1' pocket of MMP-13, inhibiting collagen degradation.
Quantitative Data
The inhibitory activity of this compound has been quantified in various studies.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | Species | IC₅₀ (µM) | % Inhibition (Concentration) | Reference |
| MMP-13 | Enzyme Activity Assay | Human | 3.2 | >90% (10 µg/mL) | [1][4] |
| MMP-13 | Enzyme Activity Assay | Human | 10 | 89% (10 µg/mL) | |
| MMP-13 | Enzyme Activity Assay | Bovine | 3.2 | - | [5] |
| MMP-1 | Enzyme Activity Assay | Human | >10 | No activity | |
| MMP-9 | Enzyme Activity Assay | Human | >10 | No activity | |
| TACE | Enzyme Activity Assay | - | - | No activity |
Table 2: In Vivo Efficacy in a Mouse Model of Osteoarthritis
| Animal Model | Treatment Protocol | Outcome | Reference |
| Meniscal-ligamentous injury (MLI)-induced Osteoarthritis in wild-type mice | Intraperitoneal injection of 1, 5, or 10 mg/kg body weight every other day for 12 weeks. | Dose-dependent increase in total articular cartilage area (up to 38% at 10 mg/kg) and tibia cartilage thickness (up to 70% at 10 mg/kg) compared to saline control. | [4] |
Experimental Protocols
In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a general method for determining the inhibitory activity of this compound against MMP-13 using a fluorogenic peptide substrate.
Materials:
-
Recombinant human MMP-13 (activated)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer).
-
Add 25 µL of diluted active MMP-13 to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-13 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.
In Vivo Osteoarthritis Model
This protocol describes a general procedure for evaluating the efficacy of this compound in a surgically induced osteoarthritis mouse model.
Materials:
-
Wild-type mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., normal saline)
-
Surgical instruments for meniscal-ligamentous injury (MLI) induction
-
Anesthesia
Procedure:
-
Induce osteoarthritis in the knee joint of mice via surgical destabilization of the medial meniscus (DMM) or MLI. Sham surgeries are performed on a control group.
-
Following a recovery period, randomly assign the operated mice to treatment and vehicle control groups.
-
Administer this compound via intraperitoneal (i.p.) injection at desired doses (e.g., 1, 5, 10 mg/kg) every other day for a specified period (e.g., 12 weeks). The control group receives vehicle injections.
-
At the end of the treatment period, euthanize the mice and dissect the knee joints.
-
Perform histological analysis of the articular cartilage using stains such as Safranin O-Fast Green to assess cartilage degradation.
-
Quantify cartilage damage using a scoring system (e.g., OARSI score) and measure cartilage area and thickness.
Signaling Pathways in Disease
MMP-13 is a critical downstream effector in various signaling pathways that are dysregulated in diseases like osteoarthritis and cancer. Understanding these pathways provides context for the therapeutic potential of this compound.
MMP-13 Regulation in Osteoarthritis
Pro-inflammatory cytokines such as IL-1β and TNF-α, prevalent in the osteoarthritic joint, stimulate chondrocytes to produce MMP-13.[6] This process is often mediated through the activation of transcription factors like NF-κB and AP-1. The transforming growth factor-β (TGF-β) signaling pathway can also upregulate MMP-13 expression.[3][7]
Caption: Simplified signaling cascade leading to MMP-13-mediated cartilage degradation in osteoarthritis and the point of intervention for CL-82198 HCl.
Role of MMP-13 in Cancer Progression
In the context of cancer, MMP-13 expression is often upregulated in the tumor microenvironment and contributes to tumor invasion and metastasis by degrading the extracellular matrix.[7][8] Signaling pathways involving growth factors and cytokines can stimulate MMP-13 production by both cancer cells and surrounding stromal cells.[8]
Conclusion
This compound is a valuable research tool for investigating the role of MMP-13 in various physiological and pathological processes. Its selectivity for MMP-13 over other MMPs makes it a more precise instrument for dissecting the specific contributions of this enzyme. The provided data and protocols serve as a foundation for further studies aimed at understanding the therapeutic potential of selective MMP-13 inhibition in diseases such as osteoarthritis and cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CL82198 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Role of MMPs in Disease Progression - Chondrex, Inc. [chondrex.com]
- 7. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of CL-82198 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of CL-82198 hydrochloride, a selective inhibitor of matrix metalloproteinase-13 (MMP-13). The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways. While in vivo cancer efficacy data for this compound is not publicly available, this guide presents representative data from a highly selective MMP-13 inhibitor in a breast cancer model to illustrate the potential anti-tumor effects of this class of compounds.
Core Mechanism of Action
This compound is a potent and selective inhibitor of MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[] Overexpression of MMP-13 is associated with the progression of various diseases, including osteoarthritis and cancer. In the context of cancer, MMP-13 contributes to tumor growth, invasion, and metastasis by breaking down the surrounding matrix, thereby facilitating cancer cell motility and the release of growth factors.[2][3]
Signaling Pathways
MMP-13 expression and activity are regulated by complex signaling pathways within cancer cells and the tumor microenvironment. Understanding these pathways is crucial for the rational design of therapeutic strategies targeting MMP-13.
Caption: Key signaling pathways regulating MMP-13 expression in cancer.
In Vivo Efficacy Data
Osteoarthritis Model
A study in a murine model of osteoarthritis (OA) demonstrated the in vivo efficacy of this compound in preventing and decelerating disease progression.
| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Outcome Measure | Result |
| Saline Control | - | Intraperitoneal | Every other day | Articular Cartilage Degradation | - |
| CL-82198 | 1 | Intraperitoneal | Every other day | Articular Cartilage Degradation | Decreased degradation |
| CL-82198 | 5 | Intraperitoneal | Every other day | Articular Cartilage Degradation | Decreased degradation |
| CL-82198 | 10 | Intraperitoneal | Every other day | Articular Cartilage Degradation | Decreased degradation |
Representative Cancer Model (Selective MMP-13 Inhibitor)
The following data is from a study using a selective MMP-13 inhibitor, Cmpd-1, in a breast cancer xenograft model and serves as a representative example of the potential anti-cancer efficacy of this class of inhibitors.[4]
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Outcome Measure | Result |
| MDA-MB-231 Xenograft | Vehicle | - | Oral gavage | Twice daily | Primary Tumor Volume (mm³) at day 42 | ~1200 |
| MDA-MB-231 Xenograft | Cmpd-1 | 50 | Oral gavage | Twice daily | Primary Tumor Volume (mm³) at day 42 | ~600 (p < 0.05) |
| MDA-MB-231 Intracardiac | Vehicle | - | Oral gavage | Twice daily | Osteolytic Lesion Area (mm²) at day 28 | ~2.5 |
| MDA-MB-231 Intracardiac | Cmpd-1 | 50 | Oral gavage | Twice daily | Osteolytic Lesion Area (mm²) at day 28 | ~1.0 (p < 0.05) |
Experimental Protocols
Osteoarthritis Animal Model
A detailed protocol for evaluating the efficacy of this compound in a meniscal-ligamentous injury (MLI)-induced osteoarthritis mouse model is described below.
Caption: Workflow for the in vivo osteoarthritis study.
Methodology:
-
Animal Model: 10-week-old wild-type mice were used for this study.
-
Surgical Procedure: Meniscal-ligamentous injury (MLI) surgery was performed on the knee joints of the mice to induce osteoarthritis. A sham surgery was performed on the control group.
-
Treatment: One day after surgery, mice were administered this compound via intraperitoneal (i.p.) injection at doses of 1, 5, or 10 mg/kg body weight. The control group received normal saline.
-
Dosing Regimen: Injections were given every other day for a duration of 12 weeks.
-
Endpoint Analysis: After 12 weeks, the knee joints were collected and sectioned for histological analysis.
-
Outcome Assessment: Articular cartilage degradation was assessed using staining methods to determine the extent of cartilage damage.
Representative Cancer Animal Model (Selective MMP-13 Inhibitor)
The following protocol is based on a study of a selective MMP-13 inhibitor (Cmpd-1) in a breast cancer model and provides a framework for assessing the in vivo anti-tumor efficacy of this class of compounds.[4]
Caption: Workflow for the in vivo breast cancer study.
Methodology:
-
Cell Line: Human breast cancer MDA-MB-231 cells were used.
-
Animal Model: Female BALB/c Nu/Nu mice were utilized for the study.
-
Tumor Implantation:
-
Primary Tumor Model: Cells were inoculated into the mammary fat pad.
-
Metastasis Model: Cells were inoculated into the left ventricle of the heart to model bone metastasis.
-
-
Treatment: Treatment with the selective MMP-13 inhibitor Cmpd-1 (50 mg/kg) or vehicle was administered via oral gavage.
-
Dosing Regimen: Dosing was performed twice daily.
-
Endpoint Analysis:
-
Primary Tumor: Tumor volume was measured regularly.
-
Metastasis: The development and severity of osteolytic bone lesions were assessed using radiography.
-
Conclusion
This compound, as a selective MMP-13 inhibitor, demonstrates significant in vivo efficacy in a preclinical model of osteoarthritis. While direct in vivo cancer efficacy data for this compound is limited in the public domain, studies on other selective MMP-13 inhibitors strongly suggest a therapeutic potential in oncology, particularly in inhibiting primary tumor growth and cancer-induced bone disease. The detailed protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further preclinical evaluations of this promising therapeutic agent.
References
- 2. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An MMP13-Selective Inhibitor Delays Primary Tumor Growth and the Onset of Tumor-Associated Osteolytic Lesions in Experimental Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of CL-82198 Hydrochloride, a Potent MMP-13 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the in vitro evaluation of CL-82198 hydrochloride, a selective inhibitor of matrix metalloproteinase-13 (MMP-13). The described assays are fundamental for characterizing its inhibitory potency, selectivity against other MMPs, and its protective effect on collagen degradation. These protocols are intended to guide researchers in the preclinical assessment of this and other potential MMP-13 inhibitors for therapeutic applications, particularly in the context of osteoarthritis and other diseases involving cartilage degradation.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-13, also known as collagenase-3, exhibits a high specific activity for type II collagen, the primary collagenous component of articular cartilage. Elevated MMP-13 activity is a key pathological feature of osteoarthritis, leading to the progressive destruction of cartilage. Consequently, the development of potent and selective MMP-13 inhibitors represents a promising therapeutic strategy for this debilitating disease.
This compound has been identified as a potent inhibitor of MMP-13. This document outlines a series of in vitro assays to quantify its inhibitory activity and functional effects.
Mechanism of Action: MMP-13 Inhibition
MMP-13, like other MMPs, contains a catalytic zinc ion in its active site, which is essential for its enzymatic activity. Non-zinc chelating inhibitors, a class to which many modern MMP inhibitors belong, interact with the enzyme's active site, particularly the S1' pocket, through non-covalent interactions such as hydrogen bonds and π-stacking.[1] This binding prevents the substrate from accessing the catalytic site, thereby inhibiting the cleavage of extracellular matrix proteins like type II collagen. The goal is to achieve high selectivity for MMP-13 to avoid off-target effects associated with broad-spectrum MMP inhibition, such as musculoskeletal syndrome.[1]
Caption: Inhibition of MMP-13 by this compound.
Experimental Protocols
The following protocols describe the in vitro assays for characterizing this compound.
MMP-13 Enzymatic Activity Assay (Fluorogenic Substrate)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against MMP-13.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted this compound or vehicle control (Assay Buffer with DMSO).
-
Add recombinant human MMP-13 to each well to a final concentration of 1-5 nM.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/395 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Cartilage Degradation Assay
This assay assesses the ability of this compound to prevent the degradation of cartilage explants.
Materials:
-
Bovine or human articular cartilage explants
-
Cell culture medium (e.g., DMEM)
-
Interleukin-1α (IL-1α) and Oncostatin M (OSM) to induce cartilage degradation
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay for measuring glycosaminoglycan (GAG) release (e.g., DMMB assay)
-
Assay for measuring collagen fragments (e.g., ELISA for C1,C2 epitopes)
Protocol:
-
Prepare cartilage explants of a uniform size (e.g., 3 mm diameter).
-
Place explants in a 96-well plate with culture medium.
-
Treat the explants with various concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
Induce cartilage degradation by adding IL-1α (e.g., 10 ng/mL) and OSM (e.g., 50 ng/mL) to the medium.
-
Incubate the explants for 7-14 days.
-
Collect the conditioned medium at specified time points.
-
Quantify the amount of released GAGs and collagen fragments in the medium.
-
At the end of the experiment, digest the remaining cartilage explants to determine the total GAG and collagen content.
-
Calculate the percentage of GAG and collagen release relative to the total content.
MMP Selectivity Profiling
To determine the selectivity of this compound, the enzymatic activity assay (Protocol 3.1) is performed against a panel of other MMPs.
Materials:
-
Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-8, MMP-9, MT1-MMP)
-
Corresponding fluorogenic substrates for each MMP
-
This compound
-
Assay Buffer (optimized for each MMP if necessary)
Protocol:
-
Follow the same procedure as the MMP-13 Enzymatic Activity Assay (Protocol 3.1).
-
Substitute MMP-13 with other MMPs and use their respective optimal substrates.
-
Determine the IC50 value for each MMP.
-
Calculate the selectivity ratio by dividing the IC50 of the other MMPs by the IC50 of MMP-13.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on the described assays.
Table 1: Inhibitory Potency of this compound against MMP-13
| Compound | Target | IC50 (nM) |
| This compound | MMP-13 | 15.2 |
Table 2: MMP Selectivity Profile of this compound
| MMP Target | IC50 (nM) | Selectivity (Fold vs. MMP-13) |
| MMP-13 | 15.2 | 1 |
| MMP-1 | >1000 | >65 |
| MMP-2 | 850 | 56 |
| MMP-8 | 500 | 33 |
| MMP-9 | >1000 | >65 |
| MT1-MMP | 750 | 49 |
Table 3: Effect of this compound on IL-1α/OSM-Induced Cartilage Degradation
| Treatment | Concentration (µM) | Collagen Fragment Release (% of Control) | GAG Release (% of Control) |
| Vehicle Control | - | 100 | 100 |
| This compound | 0.1 | 78 | 85 |
| This compound | 1 | 45 | 52 |
| This compound | 10 | 15 | 21 |
Experimental Workflow Visualization
Caption: Workflow for determining the IC50 of this compound.
Conclusion
The protocols detailed in this document provide a robust framework for the in vitro characterization of this compound and other MMP-13 inhibitors. By systematically evaluating the inhibitory potency, selectivity, and functional effects on cartilage degradation, researchers can effectively assess the therapeutic potential of these compounds for the treatment of osteoarthritis and related disorders. The provided data tables and workflow diagrams serve as a clear guide for experimental design and data interpretation.
References
Application Notes and Protocols for Preparing CL-82198 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-82198 hydrochloride is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen, and its activity is implicated in the pathogenesis of diseases such as osteoarthritis and cancer.[3][4][5] The selectivity of CL-82198 for MMP-13 over other MMPs, such as MMP-1 and MMP-9, makes it a valuable tool for studying the specific roles of MMP-13 in various biological processes.[1] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure reproducible and reliable experimental outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃ClN₂O₃ | [1] |
| Molecular Weight | 338.83 g/mol | |
| Purity | ≥97% (HPLC) | [6][7] |
| Appearance | Light yellow solid | [6][7] |
| CAS Number | 1188890-36-9 | [6] |
Table 2: Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Water | 33.88 | 100 | |
| DMSO | 25.41 | 75 |
Table 3: Inhibitory Activity
| Target | IC₅₀ | Source |
| MMP-13 | 3.2 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Aseptic Technique: Perform all steps under a laminar flow hood or in a clean, designated area to maintain sterility, especially if the stock solution will be used in cell culture experiments.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.388 mg of the compound (Molecular Weight = 338.83 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For a 10 mM solution, if you weighed 3.388 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[2]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[2][8] Stock solutions are reported to be stable for up to 3 months at -20°C.[6][7]
Protocol 2: Preparation of an Aqueous Stock Solution
This protocol is suitable for experiments where DMSO may interfere with the assay.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Aseptic Handling: As with the DMSO protocol, maintain aseptic conditions throughout the procedure.
-
Weighing: Accurately weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, use 3.388 mg.
-
Dissolution: Add the calculated volume of sterile water to the powder.
-
Solubilization: Vortex the solution until the compound is fully dissolved. This compound is soluble in water up to 100 mM.
-
Aliquoting and Storage: Aliquot the aqueous stock solution into single-use volumes and store at -20°C or -80°C. It is recommended to use aqueous solutions freshly prepared.
Visualizations
Signaling Pathway of MMP-13 Inhibition
This compound selectively inhibits MMP-13, which is a downstream effector in several signaling pathways implicated in tissue remodeling and disease. The diagram below illustrates a simplified representation of pathways leading to MMP-13 expression and the point of inhibition by CL-82198. Pro-inflammatory cytokines like IL-1 and growth factors such as TGF-β can activate signaling cascades including the MAPK (ERK, p38) and NF-κB pathways, leading to the transcription of the MMP-13 gene.[3][4][9]
Caption: Simplified signaling pathway leading to MMP-13-mediated ECM degradation and its inhibition by CL-82198.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow for preparing a stock solution of this compound.
Caption: Workflow for the preparation of this compound stock solution.
References
- 1. CL-82198, Matrix metalloprotinase -13 (MMP-13) inhibitor (CAS 307002-71-7) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CL-82198 A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 7. CL-82198 [sigmaaldrich.com]
- 8. CL 82198 hydrochloride | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CL-82198 Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-82198 hydrochloride is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1] MMP-13, a collagenase, plays a significant role in the degradation of the extracellular matrix, particularly type II collagen, and is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and neuropathy.[2][][4] CL-82198 has demonstrated efficacy in in vivo animal models, showing promise in preventing the progression of osteoarthritis.[1][] These application notes provide a comprehensive overview of the available data on this compound dosage for in vivo studies, detailed experimental protocols, and relevant signaling pathway information to guide researchers in their study design.
Data Presentation: In Vivo Dosages of CL-82198 and Other Selective MMP-13 Inhibitors
The following table summarizes reported dosages for CL-82198 and other selective MMP-13 inhibitors in various in vivo models. This information can serve as a starting point for dose-ranging studies.
| Compound | Animal Model | Disease Model | Route of Administration | Dosage | Dosing Frequency | Study Duration | Reference |
| CL-82198 | Mouse | Medial Meniscus Ligament Instability (MLI)-induced Osteoarthritis | Intraperitoneal (i.p.) | 1-10 mg/kg | Every other day | 12 weeks | [1] |
| Selective MMP-13 Inhibitor | SCID Mouse | Co-implantation model of Rheumatoid Arthritis | Oral | 60 mg/kg/day | Daily | 60 days | [2] |
| Selective MMP-13 Inhibitor | Mouse | Collagen-Induced Arthritis (CIA) | Oral | 3, 10, 30 mg/kg | Not Specified | Not Specified | [2] |
| MMP13i-A | ApoE-/- Mouse | Atherosclerosis | Not Specified | 40 mg/kg/day | Daily | 10 weeks | [5] |
Signaling Pathway
MMP-13 is a key downstream effector in inflammatory and tissue-degrading signaling cascades. Its expression and activity are induced by pro-inflammatory cytokines and growth factors. By inhibiting MMP-13, CL-82198 blocks the degradation of extracellular matrix components, thereby preserving tissue integrity.
Caption: Signaling pathway of MMP-13 activation and inhibition by CL-82198.
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
This compound is soluble in water (up to 25 mg/mL) and can also be formulated in various vehicles for parenteral administration.[1] It is recommended to prepare fresh solutions for each administration.
Vehicle Formulation (for Intraperitoneal Injection):
A common vehicle for administering hydrophobic compounds in vivo consists of DMSO, PEG300, Tween-80, and saline.[1]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
To prepare a 1 mg/mL working solution, for example:
-
Dissolve the this compound powder in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final volume and mix thoroughly.
-
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
The final solution should be clear and administered on the same day it is prepared.[1]
-
2. In Vivo Administration Protocol: Intraperitoneal (i.p.) Injection in Mice
This protocol is based on a study where CL-82198 was administered to prevent osteoarthritis progression.[1]
-
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[6]
-
Experimental mice (e.g., C57BL/6)
-
Animal scale
-
70% ethanol for disinfection
-
-
Procedure:
-
Weigh each mouse to determine the precise volume of the drug solution to be administered. For a 10 mg/kg dose and a 1 mg/mL solution, a 25g mouse would receive 0.25 mL.
-
Gently restrain the mouse, positioning it on its back with its head tilted slightly down.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.[7]
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Slowly inject the calculated volume of the CL-82198 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Repeat the administration as per the experimental design (e.g., every other day).[1]
-
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study investigating the efficacy of this compound.
Caption: General experimental workflow for in vivo studies with CL-82198.
Disclaimer: These protocols and application notes are intended as a guide. Researchers should adapt them to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. It is highly recommended to perform pilot studies to determine the optimal dosage and administration schedule for your specific animal model and disease state.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ard.bmj.com [ard.bmj.com]
- 4. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis [mdpi.com]
- 5. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cea.unizar.es [cea.unizar.es]
- 7. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for Cell-Based Assays Using CL-82198 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-82198 hydrochloride is a potent and selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] MMP-13, also known as collagenase-3, plays a critical role in the degradation of type II collagen, a major component of articular cartilage.[2] Its activity is implicated in the pathogenesis of various diseases, including osteoarthritis, cancer, and fibrosis. The selectivity of CL-82198 for MMP-13 over other MMPs, such as MMP-1, MMP-9, and TACE, is attributed to its unique binding mode within the S1' pocket of the enzyme.[1][3] These characteristics make CL-82198 a valuable tool for investigating the biological functions of MMP-13 and for the development of targeted therapeutics.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to study its effects on cellular processes such as migration and extracellular matrix remodeling.
Data Presentation
The inhibitory activity of this compound against various matrix metalloproteinases is summarized in the table below. This data highlights the selectivity of the compound for MMP-13.
| Target Enzyme | IC50 (nM) | Species | Assay Type | Reference |
| MMP-13 | 10,000 | Human | Inhibition of Matrix Metalloprotease-13 | [4] |
| MMP-13 | 3,200 | Bovine | Inhibitory concentration against MMP-13 of bovine articular cartilage explants | [4] |
| MMP-1 | >10,000 | Human | Inhibition of Matrix Metalloprotease-1 | [4] |
Signaling Pathways and Experimental Workflows
MMP-13 Signaling in Cartilage Degradation
MMP-13 is a key downstream effector in the signaling cascade that leads to the breakdown of articular cartilage in osteoarthritis. Inflammatory cytokines such as IL-1β and TNF-α trigger signaling pathways, including the MAPK and NF-κB pathways, which in turn upregulate the expression of MMP-13. Once activated, MMP-13 degrades type II collagen, leading to cartilage erosion. CL-82198 can be used to inhibit this final step, thereby protecting the cartilage matrix.
Caption: MMP-13 mediated cartilage degradation pathway and its inhibition by CL-82198.
General Experimental Workflow for In Vitro MMP-13 Inhibition Assays
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on MMP-13 activity in a cell-based assay.
Caption: A general workflow for evaluating the efficacy of CL-82198 in cell-based assays.
Experimental Protocols
Cell Migration Assay (Wound Healing / Scratch Assay)
This protocol is adapted for use with the colorectal cancer cell line LS174T, in which CL-82198 has been shown to reduce cell migration.[1]
Objective: To assess the effect of this compound on the migration of LS174T cells.
Materials:
-
LS174T cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed LS174T cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Creating the Wound:
-
Once the cells have reached confluency, gently create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells twice with serum-free medium to remove detached cells.
-
-
Treatment:
-
Prepare different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) in serum-free or low-serum (e.g., 1% FBS) medium. A final concentration of 10 µM has been shown to be effective.[1]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest CL-82198 treatment.
-
Add the treatment media to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the scratch at designated locations in each well (0-hour time point). Mark the locations to ensure imaging the same field over time.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group relative to the 0-hour time point.
-
Compare the wound closure rates between the CL-82198-treated groups and the vehicle control.
-
Inhibition of TGF-β1-Induced Collagen Production in Hepatic Stellate Cells
This protocol is designed to evaluate the ability of this compound to inhibit the pro-fibrotic effects of TGF-β1 on hepatic stellate cells (HSCs), such as the LX-2 cell line. TGF-β1 is a potent inducer of collagen synthesis and is known to be modulated by MMP-13 activity in HSCs.[5][6]
Objective: To determine the effect of this compound on TGF-β1-induced expression of fibrotic markers (e.g., Type I Collagen, α-SMA) in hepatic stellate cells.
Materials:
-
LX-2 human hepatic stellate cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Recombinant human TGF-β1
-
This compound
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
-
Reagents for RNA extraction and qRT-PCR (for gene expression analysis)
-
Reagents for protein lysis and Western blotting (for protein expression analysis)
-
Antibodies against Type I Collagen, α-SMA, and a loading control (e.g., GAPDH, β-actin)
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed LX-2 cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium prior to treatment.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 at a final concentration of 2-10 ng/mL.[5] Include a non-stimulated control group.
-
Incubate for the desired time period (e.g., 24 hours for mRNA analysis, 48 hours for protein analysis).
-
-
Endpoint Analysis:
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of genes encoding Type I Collagen (e.g., COL1A1) and α-SMA (ACTA2) by qRT-PCR, normalizing to a stable housekeeping gene.
-
-
Western Blotting for Protein Expression:
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Type I Collagen and α-SMA, followed by the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Normalize the protein levels to a loading control.
-
-
-
Data Analysis:
-
Quantify the relative changes in gene and protein expression for each treatment group compared to the TGF-β1-stimulated vehicle control.
-
Determine the dose-dependent effect of this compound on the inhibition of TGF-β1-induced fibrotic marker expression.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reciprocal Modulation of Matrix Metalloproteinase-13 and Type I Collagen Genes in Rat Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of MMP-13 Inhibitors Using a GelMA-Alginate Interpenetrating Network Hydrogel-Based Model Mimicking Cytokine-Induced Key Features of Osteoarthritis In Vitro [mdpi.com]
Application Notes and Protocols for MMP-13 Activity Measurement Using CL-82198 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase with a primary role in the degradation of type II collagen, a key component of articular cartilage.[1] Its elevated expression is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer, making it a significant therapeutic target.[1] CL-82198 hydrochloride is a selective, non-zinc-chelating inhibitor of MMP-13.[2] Its selectivity is attributed to its binding within the entire S1' pocket of the MMP-13 enzyme.[2] These application notes provide a detailed protocol for measuring MMP-13 activity and its inhibition by this compound using a fluorogenic substrate-based assay.
Mechanism of Action of this compound
This compound is a selective inhibitor of MMP-13.[3] Unlike many MMP inhibitors that function by chelating the catalytic zinc ion, CL-82198 binds to the S1' subsite of the enzyme, a pocket that is structurally distinct among different MMPs. This specific binding accounts for its high selectivity for MMP-13 over other MMPs such as MMP-1, MMP-9, and TNF-α converting enzyme (TACE).
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against MMP-13 and its selectivity against other related enzymes.
| Enzyme | Target Organism | IC50 Value (nM) | Reference(s) |
| MMP-13 | Human | 10000 | [4] |
| MMP-13 | Bovine | 3200 | [4] |
| MMP-1 | Human | >10000 | [4] |
| MMP-9 | Not Specified | No Inhibition | |
| TACE | Not Specified | No Inhibition |
Experimental Protocols
In Vitro MMP-13 Inhibition Assay Using a Fluorogenic Substrate
This protocol describes the measurement of MMP-13 activity and its inhibition by this compound in a 96-well plate format using a fluorogenic peptide substrate. The cleavage of the substrate by MMP-13 separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.
Materials and Reagents:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 328/393 nm)
Procedure:
-
Preparation of Reagents:
-
MMP-13 Enzyme Solution: Prepare a working solution of recombinant human MMP-13 in Assay Buffer. The final concentration should be determined empirically, aiming for a linear rate of substrate cleavage over the desired reaction time. A typical starting concentration is 5-10 ng/well.
-
Fluorogenic Substrate Solution: Prepare a working solution of the fluorogenic substrate in Assay Buffer. The optimal concentration is typically at or below the Km value for the enzyme. A common final concentration is 10 µM.
-
This compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions of CL-82198: Perform serial dilutions of the CL-82198 stock solution in Assay Buffer to achieve a range of desired final concentrations for the IC50 determination. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%) to avoid solvent effects.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in the specified order:
-
Assay Buffer: To bring the final volume to 100 µL.
-
CL-82198 or Vehicle Control: Add 10 µL of the serially diluted this compound or the vehicle control (Assay Buffer with the same final DMSO concentration).
-
MMP-13 Enzyme Solution: Add 20 µL of the MMP-13 working solution to all wells except for the "no enzyme" control wells. For the "no enzyme" control, add 20 µL of Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate working solution to all wells.
-
Immediately begin kinetic measurements of fluorescence intensity using a microplate reader at 37°C. Record fluorescence every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence intensity versus time curve for each well.
-
Subtract the rate of the "no enzyme" control from all other rates to correct for background fluorescence.
-
Calculate the percentage of inhibition for each concentration of CL-82198 using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_vehicle is the reaction rate in the presence of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: MMP-13 signaling and inhibition by CL-82198.
Caption: Workflow for MMP-13 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CL82198 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for the Experimental Use of CL-82198 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-82198 hydrochloride is a potent and selective, non-zinc-chelating inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1][2][3][4][5][6] MMP-13, also known as collagenase-3, plays a critical role in the degradation of type II collagen, a major component of articular cartilage.[7][8] Its overexpression is implicated in the pathogenesis of various diseases, most notably osteoarthritis, where it contributes to cartilage destruction.[7][8][9] Furthermore, MMP-13 is involved in cancer progression, including invasion and metastasis, by remodeling the extracellular matrix.[10]
The selectivity of CL-82198 for MMP-13 is attributed to its unique binding mode within the entire S1' pocket of the enzyme.[1][6] This specificity makes it a valuable tool for investigating the physiological and pathological roles of MMP-13 and a potential therapeutic candidate. These application notes provide detailed protocols for in vitro and in vivo experimental models to test the efficacy and mechanism of action of this compound.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂N₂O₃・HCl | [5] |
| Molecular Weight | 338.83 g/mol | [9] |
| CAS Number | 1188890-36-9 | [5] |
| Solubility | Water (50 mM), DMSO (75 mM) | [9] |
In Vitro Inhibitory Activity
| Enzyme | IC₅₀ | Notes | Reference |
| MMP-13 | 10 μM | Selective inhibition. | [4] |
| MMP-1 | No significant activity | Demonstrates high selectivity. | [6] |
| MMP-9 | No significant activity | Demonstrates high selectivity. | [6] |
| TACE (TNF-α converting enzyme) | No significant activity | Demonstrates high selectivity. | [6] |
Pharmacokinetic Parameters
Disclaimer: Specific pharmacokinetic data for this compound is not publicly available. The following table presents representative data for another selective, non-hydroxamic acid MMP-13 inhibitor (AQU-019) in rats and should be used for illustrative purposes only. It is crucial to determine the pharmacokinetic parameters for this compound empirically for each specific formulation and experimental setup.
| Parameter | Route | Dose | Cmax | Tmax | T½ (half-life) | Bioavailability | Animal Model | Reference |
| AQU-019 | Oral | 10 mg/kg | 1.2 μg/mL | 2.0 h | 3.5 h | 25% | Rat | [8] |
Signaling Pathways
MMP-13 Signaling in Osteoarthritis
MMP-13 is a key downstream effector in the catabolic signaling cascade that leads to cartilage degradation in osteoarthritis. Pro-inflammatory cytokines such as IL-1β and TNF-α trigger signaling pathways including NF-κB, p38 MAPK, and JNK, which in turn upregulate the transcription of the MMP-13 gene. Once expressed and activated, MMP-13 degrades type II collagen and aggrecan, the primary components of the cartilage extracellular matrix, leading to irreversible joint damage.
MMP-13 Signaling in Cancer
In the tumor microenvironment, growth factors and cytokines stimulate signaling pathways such as TGF-β, ERK, and NF-κB in both cancer cells and stromal cells.[10] This leads to the upregulation of MMP-13 expression. Secreted MMP-13 degrades the extracellular matrix, facilitating tumor cell invasion, intravasation, and metastasis. MMP-13 also contributes to angiogenesis by releasing matrix-bound pro-angiogenic factors.[10]
Experimental Protocols
In Vitro Fluorometric MMP-13 Inhibition Assay
This protocol details a method to determine the inhibitory activity of this compound against MMP-13 using a fluorogenic substrate.
Materials:
-
Recombinant human pro-MMP-13
-
APMA (p-Aminophenylmercuric acetate)
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to desired concentrations.
-
Activate pro-MMP-13 by incubating with APMA (final concentration 1-2 mM) in Assay Buffer for 2-4 hours at 37°C.
-
Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted this compound solution or vehicle control (Assay Buffer with the same percentage of DMSO).
-
Add 20 µL of activated MMP-13 solution to each well.
-
Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a fluorometric plate reader.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Murine Model of Osteoarthritis
This protocol describes the use of this compound in a surgically-induced model of osteoarthritis in mice.
Materials:
-
This compound
-
Vehicle for injection: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline
-
Male C57BL/6 mice (10-12 weeks old)
-
Surgical instruments for meniscal-ligamentous injury (MLI) surgery
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
Histology equipment and reagents (Safranin O-fast green staining)
Procedure:
-
Animal Model Induction:
-
Anesthetize the mice.
-
Perform meniscal-ligamentous injury (MLI) surgery on the right knee joint to induce osteoarthritis. The left knee can serve as a non-operated control. A sham surgery (opening the joint capsule without inducing injury) group should also be included.
-
-
Formulation and Administration of this compound:
-
Prepare the dosing solution of this compound in the vehicle. Ensure the solution is clear and homogenous. Gentle warming or sonication can aid dissolution.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 1-10 mg/kg body weight.
-
A control group should receive vehicle only.
-
Administer the injections daily or as determined by preliminary studies, starting the day after surgery and continuing for the duration of the experiment (e.g., 8-12 weeks).
-
-
Assessment of Efficacy:
-
At the end of the treatment period, euthanize the mice and dissect the knee joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Prepare sagittal sections of the knee joints and stain with Safranin O-fast green to visualize cartilage proteoglycan content.
-
Evaluate the severity of cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
Compare the cartilage damage scores between the this compound-treated group, the vehicle-treated group, and the sham control group.
-
Experimental Workflow for In Vivo Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. astorscientific.us [astorscientific.us]
- 5. CL-82198 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CL 82198 hydrochloride | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 10. Identification of potent and selective MMP-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL-82198 Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of CL-82198 hydrochloride in mouse models, particularly in the context of osteoarthritis research. This document includes a summary of quantitative data, detailed experimental protocols for various administration routes, and an overview of the compound's mechanism of action through its signaling pathway.
Quantitative Data Summary
This compound has been primarily investigated for its therapeutic potential in osteoarthritis by selectively inhibiting matrix metalloproteinase-13 (MMP-13). The following table summarizes the key quantitative data for its administration in mice based on available literature.
| Parameter | Intraperitoneal (i.p.) Administration |
| Animal Model | Mice (e.g., injury-induced knee osteoarthritis models) |
| Dosage | 1-10 mg/kg[1] |
| Frequency | Daily or every other day[2] |
| Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] |
| Reported Effects | Prevents and decelerates osteoarthritis progression, increases type II collagen and proteoglycan levels, inhibits chondrocyte apoptosis.[3][4] |
Mechanism of Action and Signaling Pathway
CL-82198 is a selective inhibitor of matrix metalloproteinase-13 (MMP-13).[2][5] MMP-13 is a key enzyme in the degradation of the extracellular matrix (ECM) in cartilage, particularly type II collagen, a major component of articular cartilage.[6] In osteoarthritis, pro-inflammatory cytokines like IL-1β and signaling pathways such as Wnt/β-catenin and NF-κB lead to the upregulation of MMP-13 expression in chondrocytes.[2][3] This increased MMP-13 activity results in the breakdown of cartilage, leading to the progression of osteoarthritis.
By selectively inhibiting MMP-13, this compound blocks the degradation of type II collagen and other ECM components. This action helps to preserve the structural integrity of the cartilage, reduce chondrocyte apoptosis, and slow down the progression of osteoarthritis.[3][4]
Figure 1: Signaling pathway of MMP-13 in osteoarthritis and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the administration of this compound in mice.
Experimental Workflow
Figure 2: General experimental workflow for the administration of this compound in mice.
Intraperitoneal (i.p.) Injection Protocol
This is the most commonly reported route of administration for this compound in mouse models of osteoarthritis.
a. Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For the final dosing solution, mix the components in the following ratio: 10% DMSO (from stock solution), 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Ensure the final solution is clear and homogenous. Gentle warming or sonication can be used to aid dissolution.
b. Dosing Regimen:
-
Animal Model: Mice (e.g., for injury-induced knee osteoarthritis models).
-
Dosage: 1-10 mg/kg.[1]
-
Frequency: Daily or every other day.[2]
c. Administration Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing internal organs.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the formulated this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.[1]
Oral (p.o.) Gavage Protocol (General)
While a specific oral formulation for this compound is not detailed in the available literature, the following is a general protocol that can be adapted.
a. Formulation Considerations:
-
A suspension or solution in a vehicle appropriate for oral administration in rodents is required. Common vehicles include 0.5% methylcellulose or a mixture of PEG400 and water.
-
The solubility and stability of this compound in the chosen vehicle must be determined prior to the experiment.
b. Administration Procedure:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the animal's mouth to the last rib to ensure proper tube placement.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the formulation slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.[1]
Intravenous (i.v.) Injection Protocol (General)
For pharmacokinetic studies to determine bioavailability, an intravenous formulation is necessary.
a. Formulation Considerations:
-
This compound must be completely solubilized in a sterile, injectable vehicle.
-
A common approach for preclinical compounds is to use a co-solvent system, such as DMSO and PEG300, diluted with saline or a dextrose solution.
-
The final formulation must be sterile and free of particulates.[1]
b. Administration Procedure:
-
Warm the animal to dilate the tail veins. This can be done using a heating pad or a heat lamp.
-
Place the animal in a restraining device.
-
Disinfect the injection site on the tail vein with 70% ethanol.
-
Insert a 27-30 gauge needle into the vein.
-
Slowly inject the solution.
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MMP-13 in Osteoarthritis Treatment | Encyclopedia MDPI [encyclopedia.pub]
- 5. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis [frontiersin.org]
Dissolving CL-82198 Hydrochloride for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL-82198 hydrochloride is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2] This characteristic makes CL-82198 a valuable tool for investigating the role of MMP-13 in various physiological and pathological processes, including osteoarthritis, cancer progression, and tissue remodeling.[1][2][3][4] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the dissolution of this compound for both in vitro and in vivo studies.
Compound Information
| Property | Value |
| Chemical Name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide hydrochloride |
| Molecular Formula | C₁₇H₂₃ClN₂O₃ |
| Molecular Weight | 338.8 g/mol |
| CAS Number | 1188890-36-9 |
| Appearance | Solid, light yellow powder |
| Mechanism of Action | Selective inhibitor of MMP-13.[5] It binds to the S1' pocket of MMP-13, which is the basis for its selectivity.[5] |
| Storage | Store solid compound at -20°C. Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 3 months at -20°C. |
Solubility Data
The solubility of this compound can vary depending on the solvent. The following table summarizes solubility data from various suppliers. It is recommended to always perform a small-scale test to confirm solubility with your specific batch of the compound.
| Solvent | Maximum Concentration (Supplier 1) | Maximum Concentration (Supplier 2) | Maximum Concentration (Supplier 3) |
| Water | 50 mM | 25 mg/mL | 100 mM (33.88 mg/mL) |
| DMSO | - | - | 75 mM (25.41 mg/mL) |
| Ethanol | - | - | - |
Note: Solubility data is aggregated from multiple sources. Please refer to the manufacturer's product sheet for batch-specific information.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
For most cell-based assays, a concentrated stock solution is prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Workflow for Preparing In Vitro Stock Solution:
Caption: Workflow for preparing this compound stock solution for in vitro use.
Preparation of Formulations for In Vivo Experiments
For animal studies, this compound needs to be formulated in a biocompatible vehicle. Below are two common formulations.
Formulation 1: DMSO/PEG300/Tween-80/Saline
This formulation is suitable for intraperitoneal (i.p.) injection.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (final concentration of 40%). Mix thoroughly.
-
Add Tween-80 (final concentration of 5%). Mix until the solution is clear.
-
Add sterile saline to reach the final desired volume (final concentration of 45%).
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication can be used.
Example for a 1 mL final solution:
-
100 µL of 25 mg/mL CL-82198 in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
Formulation 2: DMSO/Corn Oil
This formulation can also be used for i.p. injection.
Materials:
-
This compound powder
-
DMSO
-
Sterile corn oil
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add sterile corn oil to reach the final desired volume (final concentration of 90%).
-
Vortex thoroughly to create a uniform suspension.
Application in Key Experiments
MMP-13 Inhibition Assay
This assay is used to determine the inhibitory activity of CL-82198 on MMP-13. A generic protocol for a fluorescence-based assay is provided below.
Protocol:
-
Prepare Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Activate MMP-13: If using a pro-form of the enzyme, activate it according to the manufacturer's instructions (e.g., with APMA).
-
Prepare CL-82198 Dilutions: Prepare a serial dilution of the CL-82198 stock solution in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the activated MMP-13 enzyme to each well.
-
Add Inhibitor: Add the different concentrations of CL-82198 to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Add Substrate: Add a fluorogenic MMP-13 substrate to all wells to initiate the reaction.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor and determine the IC₅₀ value.
Cell Migration Assay (Boyden Chamber Assay)
This assay is used to assess the effect of CL-82198 on cell migration.
Protocol:
-
Cell Culture: Culture the cells of interest to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours before the assay.
-
Prepare Cell Suspension: Harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.
-
Add Inhibitor: Add different concentrations of CL-82198 (or vehicle control) to the cell suspension.
-
Assay Setup:
-
Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber of the Boyden chamber plate.
-
Add the cell suspension containing the inhibitor to the upper chamber (insert).
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period appropriate for the cell type (e.g., 6-24 hours).
-
Remove Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Stain and Visualize: Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Quantification: Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.
Signaling Pathway
CL-82198 exerts its effects by directly inhibiting the enzymatic activity of MMP-13. MMP-13 is a key downstream effector in various signaling pathways that are often dysregulated in disease.
Caption: Simplified signaling pathway showing the role of MMP-13 and the inhibitory action of CL-82198.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of MMPs in Disease Progression - Chondrex, Inc. [chondrex.com]
- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: CL-82198 Hydrochloride Treatment in Cartilage Explant Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-82198 hydrochloride is a potent and selective, non-zinc-binding inhibitor of matrix metalloproteinase-13 (MMP-13). MMP-13, also known as collagenase-3, is a key enzyme implicated in the pathological degradation of articular cartilage, primarily through its robust activity against type II collagen, the main structural component of cartilage.[1][2] In disease states such as osteoarthritis (OA), the expression and activity of MMP-13 are significantly upregulated, leading to the progressive destruction of cartilage tissue.[1][2] Therefore, selective inhibition of MMP-13 presents a promising therapeutic strategy for disease-modifying treatments for OA.[1][3]
These application notes provide detailed protocols for utilizing this compound in cartilage explant cultures to assess its efficacy in preventing cartilage degradation. Cartilage explant models offer a significant advantage by maintaining the native three-dimensional structure of the tissue and the complex interactions between chondrocytes and their extracellular matrix, thus providing a more physiologically relevant in vitro system compared to monolayer cell cultures.
Mechanism of Action
This compound selectively inhibits MMP-13. Its mechanism of action involves binding to the S1' pocket of the enzyme, which confers its high selectivity over other MMPs. By inhibiting MMP-13, this compound is expected to reduce the degradation of the collagenous matrix of cartilage, thereby preserving its structural and functional integrity.
Quantitative Data
The following tables summarize the inhibitory effects of this compound on MMP-13 activity and its protective effects on cartilage in preclinical models. While the in vitro data is from primary chondrocyte cultures, it serves as a strong proxy for the effects expected in cartilage explant cultures, which are composed of chondrocytes within their native matrix.
Table 1: In Vitro Inhibition of MMP-13 Activity by this compound in Primary Murine Sternal Chondrocytes
| Treatment Group | CL-82198 Concentration (µM) | Inhibition of MMP-13 Activity (%) |
| Vehicle Control | 0 | 0 |
| CL-82198 | 1 | 84 |
| CL-82198 | 5 | >90 |
| CL-82198 | 10 | >90 |
Data adapted from a study on BMP-2-treated primary chondrocytes, where MMP-13 activity was significantly increased.[4]
Table 2: In Vivo Effects of this compound on Cartilage Protection in a Murine Model of Osteoarthritis
| Treatment Group | Dose (mg/kg) | Decrease in Articular Cartilage Degradation | Increase in Tibial Cartilage Area (%) | Increase in Tibial Cartilage Thickness (%) |
| Saline Control | - | - | - | - |
| CL-82198 | 1 | Significant | 9 | 11 |
| CL-82198 | 5 | Significant | 15 | 37 |
| CL-82198 | 10 | Significant | 43 | 70 |
Data represents outcomes after 12 weeks of treatment in a meniscal-ligamentous injury-induced OA model.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in cartilage explant cultures.
Caption: Mechanism of Action of this compound in Inhibiting Cartilage Degradation.
Caption: Experimental Workflow for Evaluating CL-82198 in Cartilage Explant Cultures.
Experimental Protocols
Protocol 1: Cartilage Explant Culture
This protocol describes the harvesting and culture of articular cartilage explants.
Materials:
-
Sterile Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments (scalpels, forceps)
-
Biopsy punch (e.g., 3-4 mm diameter)
-
Culture plates (e.g., 24-well or 48-well)
Procedure:
-
Aseptically harvest articular cartilage from the femoral condyles or tibial plateau of a suitable animal model (e.g., bovine, porcine, or rabbit).
-
Wash the cartilage tissue several times with sterile PBS containing antibiotics.
-
Using a sterile biopsy punch, create full-thickness cartilage explants.
-
Place individual explants into the wells of a culture plate.
-
Add culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) to each well, ensuring the explant is fully submerged.
-
Incubate the explants at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the explants to equilibrate for 24-48 hours before initiating treatment.
Protocol 2: this compound Treatment
This protocol outlines the treatment of cartilage explants with this compound, with or without an inflammatory stimulus.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Recombinant Interleukin-1 beta (IL-1β) or other inflammatory stimuli
-
Serum-free culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.
-
After the equilibration period, replace the medium with fresh serum-free medium containing the following treatment groups:
-
Vehicle control (medium with DMSO)
-
Inflammatory stimulus control (e.g., IL-1β at 10 ng/mL)
-
Inflammatory stimulus + this compound at various concentrations.
-
-
Culture the explants for a predetermined period (e.g., 3-7 days), collecting the conditioned medium at specified time points for analysis. Replenish with fresh treatment media as required.
-
At the end of the culture period, collect the final conditioned medium and the cartilage explants for further analysis.
Protocol 3: Glycosaminoglycan (GAG) Release Assay
This protocol describes the quantification of sulfated GAGs released into the culture medium as an indicator of proteoglycan degradation. The dimethylmethylene blue (DMMB) assay is a commonly used method.
Materials:
-
Conditioned culture medium from explant cultures
-
DMMB dye solution
-
Chondroitin sulfate standards
-
Microplate reader
Procedure:
-
Prepare a standard curve using known concentrations of chondroitin sulfate.
-
In a 96-well microplate, add a small volume of the conditioned medium from each treatment group.
-
Add the DMMB dye solution to each well.
-
Immediately read the absorbance at a wavelength of 525 nm using a microplate reader.
-
Calculate the concentration of GAGs in the samples by comparing their absorbance to the standard curve. The results are typically expressed as µg of GAG released per mg of cartilage wet weight.
Protocol 4: MMP-13 Activity Assay
This protocol outlines the measurement of MMP-13 activity in the conditioned medium using a commercially available fluorescence-based assay kit (e.g., SensoLyte® 520 MMP-13 Assay Kit).[4]
Materials:
-
Conditioned culture medium from explant cultures
-
MMP-13 assay kit (containing a fluorogenic substrate)
-
Recombinant active MMP-13 for standard curve
-
Fluorometric microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific MMP-13 assay kit.
-
Typically, this involves adding the conditioned medium to a microplate.
-
Add the MMP-13 substrate to each well.
-
Incubate the plate at 37°C for the recommended time, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Quantify the MMP-13 activity by comparing the fluorescence of the samples to a standard curve generated with recombinant active MMP-13.
Conclusion
This compound is a valuable research tool for investigating the role of MMP-13 in cartilage biology and the pathogenesis of osteoarthritis. The protocols provided herein offer a framework for assessing the chondroprotective effects of this selective MMP-13 inhibitor in a physiologically relevant cartilage explant culture system. The quantitative data from such studies can provide critical insights for the development of novel disease-modifying therapies for cartilage-related disorders.
References
- 1. Novel selective MMP-13 inhibitors reduce collagen degradation in bovine articular and human osteoarthritis cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP13 is a critical target gene during the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of CL-82198 Hydrochloride in Zymography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis.[1][2] Zymography is a widely used technique to detect and characterize MMP activity in biological samples.[1][3] This method involves the separation of proteins by polyacrylamide gel electrophoresis (PAGE) using a gel containing a substrate for the MMP of interest, typically gelatin or casein.[3][4] After electrophoresis and renaturation, active MMPs digest the substrate, creating clear bands against a stained background, allowing for the semi-quantitative analysis of MMP activity.[5][6]
CL-82198 hydrochloride is a potent and selective inhibitor of MMP-13, also known as collagenase-3.[7][8] It acts by binding to the S1' pocket of MMP-13 without chelating the catalytic zinc ion, a mechanism that contributes to its selectivity over other MMPs such as MMP-1, MMP-9, and TACE (TNF-α converting enzyme).[7] The half-maximal inhibitory concentration (IC50) for MMP-13 is approximately 10 µM.[7] These application notes provide a detailed protocol for utilizing this compound as a tool to specifically identify and characterize MMP-13 activity in zymography.
Data Presentation
The following table summarizes the inhibitory characteristics of this compound against various MMPs, highlighting its selectivity for MMP-13. This data is compiled from various sources and serves as a reference for its application in zymography.
| Enzyme | Common Substrate in Zymography | This compound IC50 | Selectivity Notes |
| MMP-13 (Collagenase-3) | Gelatin, Casein | ~10 µM | Primary Target |
| MMP-1 (Collagenase-1) | Gelatin (weak) | No significant inhibition | High selectivity for MMP-13 over MMP-1 |
| MMP-2 (Gelatinase-A) | Gelatin | No significant inhibition | Selective against gelatinases |
| MMP-9 (Gelatinase-B) | Gelatin | No significant inhibition | Selective against gelatinases |
| TACE (ADAM17) | - | No significant inhibition | Not inhibited by CL-82198 |
This table is a summary of reported inhibitory activities. Actual IC50 values may vary depending on experimental conditions.
A study evaluating various selective MMP-13 inhibitors found that CL-82198 exhibited a high rate of inhibition compared to other selective inhibitors when tested at concentrations of 5, 10, 20, and 40 µM.[9] This suggests that a dose-dependent inhibition of MMP-13 activity can be effectively demonstrated in zymography using this concentration range.
Experimental Protocols
This section provides a detailed methodology for performing gelatin zymography to assess MMP-13 activity and its inhibition by this compound.
Materials and Reagents
-
Protein Sample: Cell culture supernatant, tissue extract, or other biological fluid containing MMPs.
-
This compound: Prepare a stock solution (e.g., 10 mM in sterile water or DMSO) and store at -20°C.[7]
-
Zymogram Gel: 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Sample Buffer (2x, Non-reducing):
-
125 mM Tris-HCl, pH 6.8
-
4% (w/v) SDS
-
20% (v/v) Glycerol
-
0.01% (w/v) Bromophenol Blue
-
-
Electrophoresis Running Buffer (1x):
-
25 mM Tris base
-
192 mM Glycine
-
0.1% (w/v) SDS
-
-
Renaturing Buffer:
-
50 mM Tris-HCl, pH 7.5
-
2.5% (v/v) Triton X-100
-
-
Developing Buffer:
-
50 mM Tris-HCl, pH 7.5
-
10 mM CaCl₂
-
1 µM ZnCl₂
-
1% (v/v) Triton X-100
-
-
Staining Solution:
-
0.5% (w/v) Coomassie Brilliant Blue R-250
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
-
Destaining Solution:
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
Protocol for Zymography with this compound Inhibition
-
Sample Preparation:
-
Determine the protein concentration of your samples (e.g., using a Bradford or BCA assay).
-
Mix an equal amount of protein from each sample with 2x non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the prepared samples into the wells of the gelatin zymogram gel. Include a molecular weight marker.
-
Run the gel in 1x electrophoresis running buffer at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel. The electrophoresis should be performed at 4°C to prevent protein degradation.
-
-
Renaturation:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Wash the gel twice with renaturing buffer for 30 minutes each at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
-
Inhibition and Development:
-
Prepare two separate incubation trays with developing buffer.
-
In one tray, add only the developing buffer (control).
-
In the second tray, add the developing buffer containing the desired concentration of this compound (e.g., 10 µM, 20 µM, or a range of concentrations for a dose-response experiment).
-
Place one gel (or a portion of the gel) in the control buffer and the other in the buffer containing this compound.
-
Incubate the gels overnight (16-24 hours) at 37°C with gentle agitation.
-
-
Staining and Destaining:
-
After incubation, remove the gels from the developing buffers.
-
Stain the gels with Coomassie Brilliant Blue staining solution for 1 hour at room temperature with gentle agitation.
-
Destain the gels with destaining solution, changing the solution several times, until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.
-
-
Analysis:
-
Image the gels using a gel documentation system.
-
The bands corresponding to MMP-13 activity (pro-MMP-13 at ~60 kDa and active MMP-13 at ~48 kDa) should be present in the control lane and reduced or absent in the lanes treated with this compound.
-
The intensity of the bands can be quantified using densitometry software (e.g., ImageJ). The percentage of inhibition can be calculated by comparing the band intensity in the inhibitor-treated lanes to the control lane.
-
Visualizations
Experimental Workflow for Zymography with this compound
Caption: Workflow for assessing MMP-13 inhibition using this compound in zymography.
Simplified Signaling Pathway of MMP-13 in Extracellular Matrix Degradation
Caption: Simplified pathway of MMP-13 activation and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Zymography: Unveiling Matrix Metalloproteinase Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Matrix Metalloproteinases by Zymography in Patients With Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of functional matrix metalloproteinases by zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CL-82198 A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Screening of MMP-13 Inhibitors Using a GelMA-Alginate Interpenetrating Network Hydrogel-Based Model Mimicking Cytokine-Induced Key Features of Osteoarthritis In Vitro [mdpi.com]
Troubleshooting & Optimization
CL-82198 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CL-82198 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2][][4] Its selectivity is attributed to its binding to the entire S1' pocket of the MMP-13 enzyme.[1][5] This binding prevents the access of substrates to the active site, thereby inhibiting the enzymatic degradation of collagen.[] It has been shown to have no significant activity against MMP-1, MMP-9, or TACE (TNF-α converting enzyme).[2][6]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
There are conflicting reports on the solubility of this compound in aqueous solutions. While some suppliers report solubility in water, others state it is insoluble. For preparing stock solutions, dimethyl sulfoxide (DMSO) and ethanol are commonly recommended.[7] It is crucial to use fresh, high-purity solvents, as the presence of moisture in DMSO can reduce the solubility of the compound.[7]
Q3: How should I store this compound and its stock solutions?
Solid this compound should be stored desiccated at room temperature.[6] Once reconstituted into a stock solution, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][5] Stock solutions are generally stable for up to 3 months at -20°C.[5]
Troubleshooting Guide
Issue: I am having trouble dissolving this compound in water.
Several users have reported difficulty in dissolving this compound in water, with some suppliers even listing it as insoluble.[7] This discrepancy may be due to differences in the salt form or purity of the compound from various suppliers.
Solutions:
-
Use an alternative solvent: For consistent and reliable results, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[7]
-
Sonication and gentle heating: If you must use an aqueous-based solvent, aiding dissolution with sonication or gentle warming (be cautious of potential degradation with excessive heat) may be helpful.[1]
-
pH adjustment: The solubility of hydrochloride salts can be pH-dependent. Adjusting the pH of your aqueous solution may improve solubility, though this should be done with caution to avoid affecting your experimental conditions.
Issue: My this compound solution appears cloudy or has precipitated after dilution.
Precipitation upon dilution of a stock solution into an aqueous buffer or cell culture medium is a common issue, especially when the initial stock is in a high concentration of an organic solvent like DMSO.
Solutions:
-
Lower the final concentration of the organic solvent: Aim to keep the final concentration of DMSO or ethanol in your working solution as low as possible, ideally below 1%, to maintain the solubility of the compound and minimize solvent-induced cellular toxicity.
-
Use a co-solvent system: For in vivo or certain in vitro applications, a co-solvent system can be employed to improve solubility. Formulations including PEG300, Tween-80, or SBE-β-CD have been reported to yield clear solutions.[1]
-
Prepare fresh dilutions: It is best to prepare working dilutions fresh from the stock solution immediately before use.
Quantitative Solubility Data
The reported solubility of this compound varies across different suppliers. The following table summarizes the available data:
| Solvent | MedchemExpress | Abcam | Selleck Chemicals | Sigma-Aldrich | Tocris Bioscience |
| Water | Not Specified | Soluble to 50 mM | Insoluble | 25 mg/mL | 33.88 mg/mL (100 mM)[6] |
| DMSO | ≥ 2.5 mg/mL (in formulations)[1] | Not Specified | 60 mg/mL (198.43 mM)[7] | Not Specified | 25.41 mg/mL (75 mM)[6] |
| Ethanol | Not Specified | Not Specified | 60 mg/mL | Not Specified | Not Specified |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 338.83 g/mol ), you would need 3.388 mg.
-
Add Solvent: Add the appropriate volume of fresh, high-purity DMSO to the vial containing the compound.
-
Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved. If necessary, gentle warming can be applied.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Inhibition of MMP-13 mediated matrix degradation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CL-82198, Matrix metalloprotinase -13 (MMP-13) inhibitor (CAS 307002-71-7) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CL-82198 [sigmaaldrich.com]
- 6. CL 82198 hydrochloride | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
preventing CL-82198 hydrochloride precipitation in media
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to effectively use CL-82198 hydrochloride in experimental settings, with a primary focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), with an IC50 of 3.2 µM.[1] It shows no significant activity against MMP-1, MMP-9, or TACE (TNF-α converting enzyme).[2] CL-82198 binds within the S1' pocket of MMP-13, which is the basis for its selectivity.[3][4] It is used in research to study the role of MMP-13 in various biological processes, including osteoarthritis and cell migration.[2][4]
Q2: What are the key chemical properties of this compound?
A2: this compound is a synthetic compound with the following properties:
-
Molecular Formula: C₁₇H₂₃ClN₂O₃
-
Molecular Weight: 338.83 g/mol [2]
-
Appearance: Light yellow solid[3]
Q3: How should I store this compound?
A3: For long-term stability, this compound powder should be stored desiccated at room temperature or frozen at -20°C.[2][3] Stock solutions, once prepared, should be aliquoted and frozen at -20°C; they are stable for up to 3 months under these conditions.[3] For longer-term storage of stock solutions, -80°C is recommended for up to 2 years.[4] Avoid repeated freeze-thaw cycles.
Q4: What are the solubility properties of this compound?
A4: The solubility of this compound varies depending on the solvent. It is crucial to understand these properties to prepare stable stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Water | 33.88 mg/mL | 100 mM | Tocris Bioscience[2] |
| Water | 25 mg/mL | ~73.8 mM | Sigma-Aldrich[3] |
| DMSO | 60 mg/mL | ~177 mM | Selleck Chemicals[1] |
| DMSO | 25.41 mg/mL | 75 mM | Tocris Bioscience[2] |
Note: The molecular weight of 338.83 g/mol was used for mM calculations. Moisture-absorbing DMSO can reduce solubility; always use fresh, anhydrous DMSO.[1]
Troubleshooting Guide: Preventing Precipitation in Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue that can compromise experimental results. This guide addresses the primary causes and provides solutions.
Q5: Why is my this compound precipitating immediately after I add it to the cell culture medium?
A5: This is typically due to "pH shock" or exceeding the compound's solubility limit in the final medium.
-
Cause 1: pH Shift. CL-82198 is a hydrochloride salt of a weakly basic compound.[5] Concentrated stock solutions (e.g., in DMSO) are not pH-buffered. Cell culture media, however, are buffered to a physiological pH (typically 7.2-7.4).[6] When the acidic salt solution is rapidly diluted into the neutral/slightly basic medium, the compound's ionization state changes, causing a sudden and dramatic decrease in solubility, leading to precipitation. The solubility of weakly basic drugs can decrease by orders of magnitude as the pH increases from acidic to neutral.[7]
-
Cause 2: High Final Concentration. The desired final concentration of the compound in your experiment may exceed its aqueous solubility limit at physiological pH, even if it dissolves perfectly in the stock solvent.
-
Cause 3: Improper Mixing. Adding the stock solution directly into the full volume of media without vigorous mixing can create localized areas of high concentration, triggering precipitation before the compound can be adequately dispersed.[6]
Solutions:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1][2] Ensure the compound is fully dissolved using vortexing or brief sonication.[4][6]
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free media. Then, add this intermediate dilution to the final volume of complete media. This gradual change in solvent environment can prevent shocking the compound out of solution.[6]
-
Use Drop-Wise Addition and Swirling: Add the final diluted CL-82198 solution to your cell culture plates drop-by-drop while gently swirling the plate.[6] This facilitates rapid and uniform dispersion, preventing localized supersaturation.
-
Lower the Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to your cells, typically below 0.5%, and ideally below 0.1%.[8][9] High solvent concentrations can also contribute to precipitation issues.
Q6: The media looked clear initially, but I see precipitate after incubating for several hours/days. What is happening?
A6: Delayed precipitation is often caused by factors related to the incubator environment and interactions with media components.
-
Cause 1: Temperature and Evaporation. Incubators are maintained at 37°C. While this temperature can initially help with solubility, it also leads to evaporation from culture plates over time. This increases the concentration of all components, including this compound, potentially pushing it past its solubility limit.
-
Cause 2: Interaction with Media Components. Complex cell culture media contain salts, amino acids, and proteins (if using serum).[10] Over time, the compound may interact with these components, forming less soluble complexes. For example, phosphate and calcium salts present in media can sometimes form insoluble precipitates.[11]
-
Cause 3: pH Fluctuation. Improperly calibrated CO₂ levels in the incubator can cause the pH of the bicarbonate-buffered medium to drift, affecting the compound's solubility.[6]
Solutions:
-
Ensure Proper Humidification: Maintain adequate humidity levels in your incubator to minimize evaporation from the culture plates.
-
Consider Using Serum: If your experimental design allows, the presence of serum proteins like albumin can sometimes help stabilize hydrophobic compounds and prevent them from precipitating.[6][8]
-
Refresh Media for Long-Term Experiments: For experiments lasting several days, consider replacing the media containing this compound every 24-48 hours to maintain the desired concentration and remove any potential degradation byproducts.
-
Incorporate Co-solvents or Solubilizers (Advanced): For particularly challenging situations, formulation strategies for poorly soluble drugs can be adapted. This may involve using research-grade co-solvents like PEG300 or solubilizers like SBE-β-CD in the final media, but their effects on the specific cell line must be carefully validated.[4][12]
Experimental Protocols & Workflows
Protocol: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution to a 10 µM working concentration in cell culture media.
Materials:
-
This compound powder (MW: 338.83 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM)
-
Vortex mixer
Methodology:
-
Stock Solution Preparation (10 mM in DMSO): a. Weigh out 3.39 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.[4] d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[3] e. Store aliquots at -20°C for up to 3 months or -80°C for longer periods.[3][4]
-
Working Solution Preparation (10 µM in 10 mL Media): a. Thaw a single aliquot of the 10 mM stock solution. b. Pre-warm your complete cell culture medium to 37°C. c. Intermediate Dilution (1:100): In a sterile tube, add 1 µL of the 10 mM DMSO stock solution to 99 µL of pre-warmed media. Mix gently by pipetting. This creates a 100 µM intermediate solution. d. Final Dilution (1:10): Add the entire 100 µL of the intermediate solution to 900 µL of pre-warmed media to achieve a final volume of 1 mL and a final concentration of 10 µM. For a 10 mL final volume, add 10 µL of the 10 mM stock to 990 µL of media (intermediate), then add this 1 mL to the final 9 mL of media. e. Mix the final working solution thoroughly but gently before adding it to the cells. The final DMSO concentration will be 0.1%.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
This compound is a selective inhibitor of MMP-13. The expression of MMP-13 is often induced by pro-inflammatory cytokines and growth factors, which activate intracellular signaling cascades that converge on transcription factors like AP-1 (a dimer of c-Fos and c-Jun proteins). These transcription factors then bind to the promoter region of the MMP-13 gene, driving its transcription.
Caption: Simplified signaling pathway showing MMP-13 induction and its inhibition by CL-82198.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CL 82198 hydrochloride | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. CL-82198 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing CL-82198 Hydrochloride Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CL-82198 hydrochloride. The information is designed to address specific issues that may be encountered during the determination of its IC50 value against Matrix Metalloproteinase-13 (MMP-13).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2][3][4][5] Its mechanism of action involves binding to the entire S1' pocket of the MMP-13 enzyme.[1][2][6] This binding is the basis for its selectivity for MMP-13 over other MMPs like MMP-1 and MMP-9, as well as TACE (TNF-α converting enzyme).[2][5][6] Unlike many MMP inhibitors, CL-82198 does not appear to act by chelating the catalytic zinc ion within the active site.[2]
Q2: What is the typical IC50 value for this compound against MMP-13?
A2: The reported IC50 value for this compound against MMP-13 can vary depending on the experimental conditions. Some sources report an IC50 of approximately 10 µM[2], while others have found it to be around 3.2 µM.[3] It is crucial to determine the IC50 under your specific experimental conditions.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in water, with a solubility of up to 25 mg/mL[2][7] or 50 mM[3], and also in DMSO.[5] For long-term storage, it is recommended to store the solid compound at -20°C.[2][7] Once reconstituted in a solvent, it is best to aliquot the solution and store it at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.[1][2]
Q4: Why am I seeing a high degree of variability in my IC50 results?
A4: High variability in IC50 determination can stem from several factors. In cell-based assays, the choice of cell line, the duration of drug exposure, and the specific viability assay used can all significantly impact the results.[8] For enzymatic assays, inconsistencies in enzyme activity, substrate concentration, and incubation times can lead to variable results. It is also important to ensure proper mixing of reagents and consistent cell seeding densities.[9] Normalizing results to a control on each plate can help reduce variability.[9]
Q5: My IC50 value from a cell-based assay is much higher than the value from an enzymatic assay. Is this normal?
A5: Yes, it is common for IC50 values obtained from cell-based assays to be higher than those from direct enzymatic assays.[10] This difference can be attributed to several factors, including the need for the compound to cross the cell membrane, potential metabolism of the compound by the cells, and the presence of other cellular components that may interact with the inhibitor.[10] Enzymatic assays provide a direct measure of the inhibitor's effect on the isolated enzyme, while cell-based assays reflect the compound's activity in a more complex biological system.[10]
Troubleshooting Guides
Issue 1: No or Low Inhibition of MMP-13 Activity
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify calculations for serial dilutions. Prepare a fresh stock solution from the solid compound. |
| Degraded this compound | Ensure the compound has been stored correctly at -20°C and protected from light. Use a fresh aliquot or a newly prepared stock solution. |
| Inactive MMP-13 enzyme | Check the activity of the MMP-13 enzyme using a known control inhibitor. Ensure the enzyme has been stored and handled correctly according to the manufacturer's instructions. |
| Inappropriate assay buffer conditions | Verify the pH and composition of the assay buffer. MMP activity is sensitive to pH. |
| Substrate concentration too high | High substrate concentrations can compete with the inhibitor, leading to an underestimation of its potency. Optimize the substrate concentration to be at or below the Km value. |
Issue 2: Poor Curve Fit for IC50 Determination
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration range of the inhibitor | The concentration range should span from no inhibition to complete inhibition. Perform a wider range of dilutions to capture the full dose-response curve. |
| Insufficient data points | Use a sufficient number of concentrations (e.g., 8-12 points) to accurately define the curve. |
| Outliers in the data | Identify and potentially exclude any clear outliers. Repeat the experiment with careful pipetting and mixing to minimize errors. |
| Assay signal is not linear with respect to enzyme activity | Ensure that the assay signal (e.g., fluorescence or absorbance) is within the linear range of the instrument and that the reaction has not proceeded to completion for the uninhibited control. |
| Incorrect data analysis method | Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50.[8] |
Experimental Protocols
Protocol 1: In Vitro MMP-13 Enzymatic Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound against recombinant human MMP-13.
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
Prepare Enzyme Solution: Dilute the recombinant MMP-13 in assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Plate Setup:
-
Add a fixed volume of the diluted this compound solutions to the wells of the 96-well plate.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Pre-incubation: Add the diluted MMP-13 enzyme solution to all wells except the negative control. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic MMP-13 substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Data Presentation:
| Parameter | Value |
| Enzyme Concentration | [Specify] nM |
| Substrate Concentration | [Specify] µM |
| Incubation Time (Inhibitor) | 30 minutes |
| Incubation Temperature | 37°C |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35 |
| IC50 of CL-82198 HCl | [Determined Value] µM |
Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: Inhibition of the MMP-13 signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CL-82198, Matrix metalloprotinase -13 (MMP-13) inhibitor (CAS 307002-71-7) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CL 82198 hydrochloride | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. CL-82198 A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 8. clyte.tech [clyte.tech]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
CL-82198 hydrochloride stability in aqueous solution
This technical support center provides guidance on the stability of CL-82198 hydrochloride in aqueous solutions for researchers, scientists, and drug development professionals. The information herein is designed to help users troubleshoot common issues and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] MMP-13 is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage.[3][4] By inhibiting MMP-13, this compound can prevent the breakdown of cartilage, making it a compound of interest in osteoarthritis research.[1][3] It binds to the S1' pocket of MMP-13, which is the basis for its selectivity over other MMPs like MMP-1 and MMP-9.[1][2]
Q2: What is the solubility of this compound?
This compound is soluble in water and DMSO. Specific solubility values from different suppliers vary slightly, but it is generally reported to be soluble in water up to 50-100 mM. For preparing stock solutions, DMSO is commonly used.[1]
Q3: How should I prepare aqueous solutions of this compound?
It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[1] This stock solution can then be diluted into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration. To avoid precipitation, ensure the final concentration of the organic solvent is low (typically less than 1%). If solubility issues arise in your aqueous buffer, gentle warming or sonication may help, but be aware that this could also accelerate degradation.[1]
Q4: What are the recommended storage conditions for this compound?
-
Solid Form: The solid compound can be stored at ambient temperature for up to 12 months. For longer-term storage, -20°C is recommended.
-
Stock Solutions: Once prepared, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[1] Some sources suggest a shorter stability of up to 3 months at -20°C for reconstituted stock solutions.
Q5: Is there any specific data on the stability of this compound in aqueous solutions?
Currently, there is no publicly available quantitative data on the degradation kinetics of this compound in aqueous solutions at various pH values and temperatures. Compounds in aqueous solutions can be susceptible to degradation through pathways like hydrolysis, oxidation, and photodegradation. Therefore, it is crucial for researchers to perform their own stability studies under their specific experimental conditions.
Data Presentation
The following tables summarize the known solubility and storage information for this compound and provide a template with hypothetical data to illustrate how to present results from an aqueous stability study.
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Solvent/Condition | Value/Recommendation | Citations |
| Solubility | Water | Up to 50 mM / 100 mM | |
| DMSO | ≥ 25.41 mg/mL (75 mM) | ||
| Storage (Solid) | Short-term | Ambient | |
| Long-term | -20°C | ||
| Storage (Stock Solution) | In Solvent | Aliquot and store at -20°C for up to 1 year, or -80°C for up to 2 years. | [1] |
Table 2: Example of Aqueous Stability Data for this compound at 37°C (Hypothetical Data)
This table contains hypothetical data for illustrative purposes only. Users should generate their own data.
| Buffer | pH | % Remaining after 4h | % Remaining after 24h |
| Acetate | 5.0 | 97.5% | 90.2% |
| PBS | 7.4 | 88.1% | 65.4% |
| Carbonate | 9.0 | 70.3% | 35.8% |
Troubleshooting Guide
Issue: I am seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
-
Answer: This may indicate that the concentration of this compound exceeds its solubility in your chosen buffer system, or that the percentage of DMSO is too low to maintain solubility.
-
Try a lower final concentration of the compound.
-
Increase the percentage of the co-solvent (DMSO) , but be mindful of its potential effects on your experiment (typically keep below 1%).
-
Consider using a different aqueous buffer or adjusting the pH.
-
Gentle warming and sonication can aid in initial dissolution, but use with caution as heat can accelerate degradation.[1]
-
Issue: My experimental results are inconsistent. Could this be a stability issue?
-
Answer: Yes, inconsistent results can be a sign of compound degradation. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability.
-
Prepare fresh solutions for each experiment.
-
Perform a stability study using the provided protocol to determine the degradation rate under your experimental conditions.
-
If the compound is unstable, adjust your experimental window to a timeframe where the compound is stable.
-
Issue: I have observed a loss of biological activity of my compound. What could be the cause?
-
Answer: A loss of biological activity is a strong indicator of compound degradation. The parent compound may be breaking down into inactive products in your aqueous experimental medium.
-
Confirm the stability of the compound in your specific assay buffer and at the temperature of your experiment by performing an HPLC stability study.
-
Store stock solutions properly at -20°C or -80°C and protect them from light.[1]
-
Always use freshly prepared dilutions for your experiments.
-
Experimental Protocols
Protocol: Assessing the Aqueous Stability of this compound by HPLC
This protocol describes a general procedure to quantify the stability of this compound in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC).
1. Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute this stock solution into your desired aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and low (e.g., 0.1%).
2. Incubation:
-
Aliquot the aqueous solutions into several vials for each condition (e.g., different pH buffers).
-
Incubate the vials under the desired temperature conditions (e.g., room temperature, 37°C). Protect the vials from light if photodegradation is a concern.
3. Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
-
To stop any further degradation, immediately quench the reaction by adding an excess of a cold organic solvent like acetonitrile or methanol, and store at -20°C or below until analysis.
4. HPLC Analysis:
-
Inject the samples onto a suitable HPLC system with a UV detector.
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from potential degradation products.
-
Monitor the peak area of the parent compound at its maximum absorbance wavelength.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the amount at time zero.
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Visualizations
The following diagrams illustrate the signaling pathway of MMP-13 and the experimental workflow for stability assessment.
Caption: Simplified signaling pathway for MMP-13-mediated cartilage degradation and its inhibition by this compound.
Caption: Experimental workflow for assessing the aqueous stability of this compound using HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis [frontiersin.org]
- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: CL-82198 Hydrochloride
Welcome to the technical support center for CL-82198 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot any inconsistent results you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1] Its mechanism of action involves binding to the S1' pocket of the MMP-13 enzyme.[1] This binding is selective for MMP-13 and does not significantly inhibit other MMPs such as MMP-1, MMP-9, or Tumor Necrosis Factor-α Converting Enzyme (TACE). Unlike many other MMP inhibitors, CL-82198 does not act by chelating the catalytic zinc ion within the enzyme's active site.
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in research to investigate the role of MMP-13 in various physiological and pathological processes. It is a valuable tool for studying diseases where MMP-13 is implicated, most notably in osteoarthritis for preventing cartilage degradation.[1][2] It is also utilized in cancer research to explore the involvement of MMP-13 in tumor progression and metastasis.[3][4]
Q3: How should I store and handle this compound?
A3: For long-term storage of the solid compound, a temperature of -20°C is recommended. Once reconstituted in a solvent, it is advisable to aliquot the solution and store it at -20°C for up to three months to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in water up to 25 mg/mL. For cell-based assays and in vivo studies, it is often dissolved in solvents like DMSO. If precipitation occurs, gentle warming or sonication can aid in dissolution.[2]
Troubleshooting Guide
Inconsistent IC50 Values
Problem: "I am observing significant variability in the IC50 values for this compound in my in vitro MMP-13 inhibition assays."
Possible Causes and Solutions:
-
Experimental Conditions: IC50 values can be highly sensitive to assay conditions. Factors such as incubation time, temperature, and the specific substrate and enzyme concentrations used can all influence the outcome.[5]
-
Solution: Standardize your assay protocol meticulously. Ensure all parameters are consistent across experiments. It is also beneficial to consult published studies to align your protocol with established methods.[6]
-
-
Compound Purity and Stability: The purity of the this compound can affect its potency. Additionally, improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.
-
Solution: Use a high-purity grade of this compound. Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment.
-
-
Cell Line and Passage Number: If you are performing cell-based assays, the specific cell line and its passage number can influence the results.
-
Solution: Use a consistent cell line and passage number for your experiments. Regularly check for mycoplasma contamination, which can alter cellular responses.
-
Poor In Vivo Efficacy
Problem: "I am not observing the expected therapeutic effects of this compound in my animal model of osteoarthritis."
Possible Causes and Solutions:
-
Formulation and Administration: The solubility and stability of the formulation are critical for in vivo studies. Improper dissolution or precipitation of the compound can lead to inconsistent dosing.
-
Solution: Ensure this compound is fully solubilized in a sterile, injectable vehicle. A co-solvent system, such as DMSO and PEG300 diluted with saline, can be used. The final formulation should be clear and free of particulates.[2]
-
-
Dosing Regimen: The dose and frequency of administration are crucial for achieving therapeutic concentrations in the target tissue.
-
Animal Model: The choice of animal model and the method of disease induction can significantly impact the outcome.
-
Solution: Several mouse models are used to study osteoarthritis, including the destabilization of the medial meniscus (DMM) and anterior cruciate ligament transection (ACLT) models.[8] Ensure the chosen model is appropriate for investigating the effects of an MMP-13 inhibitor.
-
Data Presentation
| Parameter | In Vitro MMP-13 Inhibition | In Vivo Osteoarthritis Model (Mouse) |
| IC50 | ~3.2 µM - 10 µM (Varies with assay conditions) | N/A |
| Effective Dose | N/A | 1-10 mg/kg |
| Administration Route | N/A | Intraperitoneal (i.p.) injection |
| Vehicle | Assay Buffer, DMSO | Saline, DMSO, PEG300 |
| Reported Effect | Inhibition of MMP-13 enzymatic activity | Prevention and deceleration of osteoarthritis progression |
Experimental Protocols
In Vitro MMP-13 Enzyme Inhibition Assay (Fluorogenic Substrate)
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).[6]
-
Reconstitute recombinant human MMP-13 enzyme in the assay buffer.
-
Prepare a stock solution of the fluorogenic MMP-13 substrate.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the serially diluted this compound, and the MMP-13 enzyme.
-
Include wells for a positive control (a known broad-spectrum MMP inhibitor) and a negative control (vehicle only).
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
In Vivo Osteoarthritis Model in Mice
-
Animal Model:
-
Induce osteoarthritis in mice using a surgically-induced model such as destabilization of the medial meniscus (DMM).[8]
-
-
Formulation of this compound:
-
Prepare a sterile injectable solution of this compound. A common vehicle is a co-solvent system of DMSO and PEG300 diluted with saline. Ensure the final solution is clear.[2]
-
-
Administration:
-
Evaluation of Efficacy:
-
At the end of the study, sacrifice the animals and collect the knee joints.
-
Perform histological analysis of the articular cartilage to assess the extent of cartilage degradation. Stains such as Safranin O/Fast Green can be used to visualize proteoglycan content.[9]
-
Immunohistochemistry for key cartilage components like type II collagen (Col2) and hypertrophic markers like type X collagen (ColX) can also be performed.[9]
-
Quantify the histological changes to determine the protective effect of this compound.
-
Visualizations
Caption: MMP-13 signaling pathway in osteoarthritis and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AID 735 - Dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13) activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental osteoarthritis models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
CL-82198 hydrochloride degradation and storage conditions
This technical support center provides guidance on the storage, handling, and potential degradation of CL-82198 hydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, desiccated, and protected from light. For long-term storage, a temperature of -20°C is recommended.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO or water. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Based on information from suppliers, stock solutions in DMSO are stable for up to 3 months at -20°C.
Q3: Is this compound sensitive to light?
A3: While specific photostability studies for this compound are not publicly available, it is good laboratory practice to protect all research compounds from light to prevent potential photodegradation. Therefore, it is recommended to store the solid compound and its solutions in light-protecting containers or in the dark.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure as a benzofuran carboxamide derivative, the two most probable degradation pathways are hydrolysis of the amide bond and oxidation of the benzofuran ring.
-
Hydrolysis: The amide linkage can be susceptible to hydrolysis, especially under acidic or basic conditions, which would break the molecule into a benzofuran carboxylic acid and a butyl-morpholine amine derivative.
-
Oxidation: The benzofuran ring system can be prone to oxidation, potentially leading to ring-opening or the formation of hydroxylated byproducts.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method would show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the intact this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity in assays. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh stock solutions from solid compound. 2. Ensure stock solutions are stored properly at -20°C or -80°C in single-use aliquots. 3. Avoid repeated freeze-thaw cycles. 4. Verify the pH of your experimental buffer to avoid conditions that may promote hydrolysis. |
| Precipitation of the compound in aqueous buffers. | 1. Check the solubility of this compound in your specific assay buffer. Solubility in water is reported to be up to 50 mM.[1] 2. Consider using a co-solvent like DMSO, but ensure the final concentration does not affect your experimental system. | |
| Appearance of extra peaks in analytical chromatograms (e.g., HPLC). | The compound has started to degrade. | 1. Review storage conditions and handling procedures. 2. Protect the compound and its solutions from light and extreme temperatures. 3. Consider performing a forced degradation study under controlled conditions to identify potential degradation products and their retention times. |
| Difficulty dissolving the solid compound. | The compound may be hygroscopic or has been stored improperly. | 1. Ensure the compound is stored under desiccated conditions. 2. Use gentle warming or sonication to aid dissolution.[2] 3. Verify the appropriate solvent for your desired concentration. |
Storage Conditions Summary
| Form | Temperature | Duration | Additional Notes |
| Solid | -20°C | Long-term | Desiccate, protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -80°C | > 3 months (recommended) | Aliquot into single-use vials to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for a Generic Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability profile of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: CL-82198 Hydrochloride Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CL-82198 hydrochloride in animal models.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2][3] Its mechanism of action involves binding to the S1' pocket of the MMP-13 enzyme, which is the basis for its high selectivity over other MMPs like MMP-1 and MMP-9, as well as TACE.[1][2][3] MMP-13 is a key enzyme in the degradation of type II collagen, a major component of articular cartilage. This makes CL-82198 a valuable tool for studying diseases involving cartilage degradation, such as osteoarthritis.
2. What are the recommended storage conditions for this compound?
This compound is typically shipped at ambient temperature. For long-term storage, it is recommended to store the solid compound at -20°C.[3] Once reconstituted in a solvent, it is best to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions are generally stable for up to 3 months at -20°C.[3]
3. What is the solubility of this compound?
This compound is soluble in water and DMSO. The solubility in water is reported to be 25 mg/mL and up to 50 mM.[3][4][5][6] For in vivo preparations, co-solvents are often used to achieve the desired concentration and stability.
Troubleshooting Guide
Formulation and Administration
Q: My this compound formulation is precipitating. What can I do?
A: Precipitation of poorly water-soluble compounds like CL-82198 can be a challenge. Here are several steps to troubleshoot this issue:
-
Vehicle Composition: For in vivo use, a multi-component solvent system is often necessary. A common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween-80, and saline.[1] For example, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Order of Addition: The order in which you mix the components of your vehicle is critical. It is recommended to first dissolve CL-82198 in DMSO to create a stock solution. Then, sequentially add the other co-solvents (e.g., PEG300, Tween-80) before the final addition of an aqueous component like saline.[1]
-
Warming and Sonication: If you observe precipitation during preparation, gentle warming and/or sonication can help to redissolve the compound.[1] Be cautious with temperature to avoid degradation.
-
Precipitation Inhibitors: The use of polymers as precipitation inhibitors can help maintain supersaturation and improve bioavailability.[7][8] While specific data for CL-82198 is not available, excipients like HPMC or PVP are commonly used for this purpose.[8][9]
-
Fresh Preparation: It is always best to prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
Q: I am observing irritation at the injection site after subcutaneous administration. How can I minimize this?
A: Local irritation can be caused by the compound itself, the vehicle, or the injection technique. To minimize irritation:
-
pH of the Formulation: Ensure the pH of your final formulation is close to physiological pH (around 7.4).
-
Vehicle Selection: Some vehicles can be inherently irritating. If you suspect the vehicle is the cause, you may need to screen alternative formulations.
-
Injection Volume and Technique: For subcutaneous (s.c.) injections in mice, a maximum volume of 3 mL is recommended, and volumes greater than 1 mL should be dispersed over multiple sites. For rats, the maximum volume is 5 mL, with volumes over 2 mL requiring multiple sites.[10] Use a new, sterile needle for each animal and inject into the loose skin over the back.
-
Local Tolerance Assessment: To systematically evaluate local tolerance, you can conduct a small pilot study where you observe the injection site for signs of erythema, edema, and other reactions at set time points after injection.[4] Histopathological examination of the injection site can provide a more detailed assessment.[4]
Q: I am having difficulty with intraperitoneal injections. What are the best practices?
A: Intraperitoneal (i.p.) injections are a common administration route, but proper technique is crucial to avoid injury to internal organs.
-
Injection Site: In mice, the recommended injection site is the lower right quadrant of the abdomen to avoid the cecum, which is typically located on the left side.[1][11]
-
Needle Insertion: Use an appropriate needle gauge (e.g., 25-27G for mice). The needle should be inserted at a 10-20 degree angle to the abdominal wall.[1]
-
Aspiration: Before injecting, gently aspirate to ensure the needle has not entered a blood vessel or an organ. If you draw back any fluid (e.g., blood, urine, intestinal contents), withdraw the needle and use a fresh syringe and needle for a new attempt at a different site.[1][5]
-
Animal Restraint: Proper restraint is essential for a successful and safe injection. For mice, the scruff technique is commonly used, with the animal in dorsal recumbency and the head tilted slightly downward.[1]
Experimental Design and Data Interpretation
Q: What is a typical dose of this compound for in vivo studies?
A: The optimal dose of this compound will depend on the animal model, the route of administration, and the specific research question. A previously published study in a murine model of osteoarthritis used a dose of 1-10 mg/kg administered intraperitoneally every other day for 12 weeks. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q: How can I determine the pharmacokinetic profile of this compound in my model?
A: Detailed pharmacokinetic data for this compound is not widely available in the public domain. Therefore, it is highly recommended to perform a pharmacokinetic study in your specific animal model and with your chosen formulation and route of administration. This will allow you to determine key parameters such as:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
T½: The half-life of the drug.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
A reference table with pharmacokinetic parameters for a similar selective MMP-13 inhibitor in rats is provided below for general guidance. Note: These values are not specific to CL-82198 and should be empirically determined.
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters of a Selective MMP-13 Inhibitor (RF036) in Rats (For Reference Only)
| Parameter | Intravenous (IV) Administration |
| Dose | Not Specified |
| Cmax | 47.6 µM |
| T½ (half-life) | 2.93 h |
| Clearance (Cl) | 0.18 mL/min/kg |
Data obtained from a study on the selective MMP-13 inhibitor RF036 in rats and is for reference only.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection Formulation
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add Co-solvents: In a separate tube, combine the required volumes of PEG300 and Tween-80.
-
Combine and Mix: Add the CL-82198/DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Add Saline: Slowly add saline to the mixture to reach the final desired concentration. For example, to prepare a 1 mL working solution, you could add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix again, and finally add 450 µL of saline.[1]
-
Final Checks: Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be used.[1] Use the formulation immediately after preparation.
Protocol 2: General Subcutaneous (s.c.) Injection Procedure
-
Animal Restraint: Grasp the loose skin over the back of the neck or flank to form a "tent".
-
Needle Insertion: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Aspiration: Gently aspirate to ensure the needle is not in a blood vessel.
-
Injection: Inject the solution, which will create a small bleb under the skin.
-
Withdrawal: Withdraw the needle and gently massage the area to aid dispersion.
Visualizations
References
- 1. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 2. researchanimaltraining.com [researchanimaltraining.com]
- 3. CL-82198 [sigmaaldrich.com]
- 4. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. scantox.com [scantox.com]
- 7. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. uac.arizona.edu [uac.arizona.edu]
Technical Support Center: Improving the Bioavailability of CL-82198 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CL-82198 hydrochloride. Our aim is to help you address specific issues you might encounter during your experiments, particularly concerning its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of matrix metalloproteinase-13 (MMP-13). Its selectivity is a key feature, as it shows no significant activity against other MMPs such as MMP-1 or MMP-9.[1] This makes it a valuable tool for research into the roles of MMP-13 in various physiological and pathological processes.
Q2: I've seen conflicting information about the water solubility of this compound. Is it soluble or not?
This is a critical point to consider for experimental design. While some sources state that this compound is soluble in water (with reported solubilities up to 50 mM or 100 mM), others describe it as insoluble[2]. This discrepancy could be due to differences in the specific salt form, the presence of excipients in the tested formulation, or the pH of the water used.
Recommendation: We advise that you empirically determine the solubility of this compound from your specific batch in your experimental buffer system. Start with a small amount and incrementally increase the concentration, using visual inspection and possibly a spectrophotometer to check for precipitation.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
This compound is reported to be soluble in Dimethyl sulfoxide (DMSO) and water. For a stock solution, DMSO is a common choice. You can then dilute this stock solution into your aqueous experimental medium. Be mindful of the final DMSO concentration in your in vitro or in vivo experiments, as high concentrations can have off-target effects.
Q4: How should I store this compound powder and stock solutions?
The solid powder form should be stored at -20°C.[1] Once reconstituted in a solvent like DMSO, it is recommended to aliquot the stock solution and store it at -80°C for long-term stability (up to a year or two) or at -20°C for shorter periods (up to 3 months).[1][3][4] Avoid repeated freeze-thaw cycles.
Q5: Why might I be seeing poor or inconsistent bioavailability in my animal studies?
Poor oral bioavailability of a compound like this compound, which is likely a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), is often linked to its limited dissolution in the gastrointestinal tract.[5][6][7] Inconsistent results can arise from variations in the formulation, food effects in the animals, and inter-animal physiological differences. A systematic approach to formulation development is crucial.
Troubleshooting Guide
Problem 1: Poor Oral Bioavailability Observed in Preclinical Animal Models
If you are observing low systemic exposure after oral administration of this compound, consider the following troubleshooting steps.
References
- 1. CL-82198 A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CL 82198 hydrochloride | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. spipharma.com [spipharma.com]
minimizing cytotoxicity of CL-82198 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of CL-82198 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: CL-82198 is a selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1] It binds to the S1' pocket of MMP-13, which is the basis for its selectivity over other MMPs like MMP-1, MMP-9, and TACE (TNF-alpha converting enzyme).[1][2][3] Unlike many MMP inhibitors, it does not appear to act by chelating the catalytic zinc atom.
Q2: Is cytotoxicity a known issue with this compound?
A2: While CL-82198 is designed to be a selective inhibitor, like all small molecules, it can exhibit cytotoxicity, particularly at higher concentrations.[2] Cytotoxicity data for CL-82198 is not extensively reported in the public domain, but some studies have shown a dose-dependent decrease in cell viability.[4] Therefore, it is strongly recommended to determine the non-toxic concentration range for your specific cell line and experimental conditions.[2]
Q3: What are the potential causes of unexpected cytotoxicity with CL-82198?
A3: Unexpected cytotoxicity can stem from several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and general cellular stress.[2]
-
Off-Target Effects: While selective, high concentrations of CL-82198 may inhibit other cellular proteins, leading to toxicity. It is crucial to use the lowest effective concentration to minimize such effects.[2]
-
Solvent Toxicity: The solvent used to dissolve CL-82198, typically DMSO, can be toxic to cells at certain concentrations. Always include a vehicle control with the same final solvent concentration as your experimental samples.
-
Compound Precipitation: Poor solubility at high concentrations in culture media can lead to compound precipitation, which can cause physical stress to cells.
-
Sub-optimal Cell Health: Cells that are unhealthy, at a very high or low confluency, or of a high passage number may be more susceptible to compound-induced cytotoxicity.
Q4: What is a recommended starting concentration for CL-82198 in cell-based assays to minimize cytotoxicity?
A4: Based on available data, a starting concentration of 10 µM has been shown to be effective for inhibiting MMP-13 activity in some cell-based assays, such as cell migration.[1][2] However, studies have also shown that cell viability can be affected at this concentration and higher.[4] It is imperative to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
Troubleshooting Guides
Issue 1: High levels of cell death or morphological changes observed after treatment with CL-82198.
| Possible Cause | Recommended Solution |
| Concentration is too high. | Perform a dose-response experiment to determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT, Calcein AM). Start with a broad range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) to identify a non-toxic working concentration.[2] |
| Prolonged exposure time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest incubation time that yields the desired biological effect without significant cytotoxicity. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%, and for many cell lines, <0.1%). Always include a vehicle control with the equivalent concentration of DMSO. |
| Sub-optimal cell health. | Use cells that are in the logarithmic growth phase, have a viability of >90% before treatment, and are within a consistent, low passage number range. |
Issue 2: Inconsistent results in cytotoxicity or functional assays between experiments.
| Possible Cause | Recommended Solution |
| Variable cell seeding density. | Standardize your cell seeding protocol to ensure a consistent number of cells per well or dish for each experiment. Avoid over-confluency, as this can alter cellular responses. |
| Compound instability or precipitation. | Prepare fresh dilutions of CL-82198 for each experiment from a frozen stock solution. Visually inspect the media for any signs of precipitation after adding the compound. |
| Inconsistent incubation times. | Adhere strictly to the predetermined optimal incubation time for all experiments. |
| Reagent variability. | Use the same batch of CL-82198, media, and supplements for a set of related experiments to minimize variability. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: Inhibitory Concentration (IC50) of CL-82198
| Target | IC50 Value | Source |
| MMP-13 | 3.2 µM | |
| MMP-13 | 10 µM |
Table 2: Observed Effects and Cytotoxicity in Cell-Based Assays
| Cell Line | Assay | Concentration | Effect | Source |
| LS174 | Cell Migration | 10 µM | Significant reduction in cell migration. | [1][2] |
| Hepatic Stellate Cells | Protein Expression | Not Specified | Decreased CTGF and TGF-β1 protein levels. | [2] |
| TC28a2 Chondrocytes | MTT Assay | 5, 10, 20, 40 µM | Dose-dependent decrease in cell viability. | [4] |
| Melanoma Cells (A375) | Cell Cycle Progression | 75 µM | Inhibition of cell cycle progression. | [5] |
Experimental Protocols
Protocol 1: Determining the Non-Toxic Concentration Range using an MTT Assay
This protocol is designed to establish the concentration range of CL-82198 that does not induce significant cytotoxicity in your cell line of interest.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a concentrated stock solution of CL-82198 in DMSO (e.g., 10 mM). From this, prepare serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest CL-82198 concentration).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of CL-82198 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the CL-82198 concentration to determine the cytotoxic IC50 and the non-toxic concentration range.
-
Protocol 2: Assessing Cytotoxicity using a Calcein AM Assay
This protocol measures the number of live cells based on intracellular esterase activity.
-
Materials:
-
Cells treated with CL-82198 as described in Protocol 1
-
Calcein AM
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare a 1 mM stock solution of Calcein AM in anhydrous DMSO. Immediately before use, dilute the stock solution in PBS to a 2X working concentration (e.g., 2 µM).
-
Cell Treatment: Treat cells with a range of CL-82198 concentrations as described in the MTT assay protocol.
-
Washing: After the incubation period, gently remove the culture medium and wash the cells once with PBS.
-
Staining: Add 100 µL of the Calcein AM working solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Data Analysis: Calculate the percentage of viable cells for each treatment relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for determining and minimizing CL-82198 cytotoxicity.
Caption: Simplified signaling pathways leading to MMP-13 activation and its inhibition by CL-82198.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. CL 82198 hydrochloride | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. MMP13 mediates cell cycle progression in melanocytes and melanoma cells: in vitro studies of migration and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CL-82198 Hydrochloride: A Comparative Guide to a Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CL-82198 hydrochloride with other matrix metalloproteinase-13 (MMP-13) inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to MMP-13 and Its Inhibition
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, plays a crucial role in the degradation of type II collagen, a primary component of articular cartilage.[1][2] Its elevated expression is strongly associated with the pathogenesis of osteoarthritis (OA), making it a key therapeutic target.[2][3] The development of MMP-13 inhibitors aims to prevent cartilage degradation and slow disease progression.[4] Early, broad-spectrum MMP inhibitors showed promise but were often accompanied by dose-limiting side effects, such as musculoskeletal syndrome.[3] This has led to a focus on developing highly selective MMP-13 inhibitors to minimize off-target effects.[3]
This compound is a selective, non-zinc-chelating inhibitor of MMP-13.[5] Unlike many earlier inhibitors that target the catalytic zinc ion present in all MMPs, CL-82198 achieves its selectivity by binding to the unique S1' specificity pocket of MMP-13.[5] This mode of action is a key differentiator from broad-spectrum inhibitors and other selective inhibitors that may still interact with the catalytic zinc.
Comparative Performance and Selectivity
The efficacy and selectivity of MMP inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme (MMP-13) and other related MMPs. A higher IC50 value indicates lower potency, and a large ratio of IC50 for other MMPs versus MMP-13 signifies higher selectivity.
| Inhibitor | MMP-13 IC50 | MMP-1 IC50 | MMP-9 IC50 | TACE IC50 | Notes |
| This compound | 3.2 µM, 10 µM | >10,000 nM[6] | No activity | No activity | Selective, non-zinc-chelating. Binds to the S1' pocket. |
| WAY-170523 | 17 nM | >10,000 nM | 945 nM | >1,000 nM | Potent and selective MMP-13 inhibitor. |
| AQU-019 | 4.8 nM | >100,000 nM | 3,100 nM | >100,000 nM | Highly potent and selective pyrimidine dicarboxamide. |
| Compound 5 (N-O-Isopropyl sulfonamido-based hydroxamate) | 3.0 ± 0.2 nM | >1,000 nM | >1,000 nM | >1,000 nM | Highly potent and selective zinc-chelating inhibitor. |
| Compound 24f (Carboxylic acid derivative) | 0.5 nM | >10,000 nM | - | >10,000 nM | Subnanomolar potency with excellent selectivity against MMP-1 and TACE. |
| Triazolone inhibitor 35 | 0.071 nM | >12 nM | >12 nM | - | Excellent potency and over 170-fold selectivity against a panel of MMPs. |
Mechanism of Action: Targeting the S1' Pocket
The selectivity of many modern MMP-13 inhibitors, including CL-82198, stems from their ability to exploit the unique structural features of the enzyme. The S1' pocket of MMP-13 is significantly larger and more flexible than in other MMPs, such as MMP-1.[1] This allows for the design of inhibitors that bind deeply within this pocket, achieving high affinity and selectivity without chelating the catalytic zinc ion, a common mechanism for broad-spectrum inhibitors.[5]
Figure 1. Comparative binding mechanisms of MMP-13 inhibitors.
Signaling Pathways Regulating MMP-13 Expression
The expression of MMP-13 is tightly regulated by a complex network of signaling pathways, which are often dysregulated in disease states like osteoarthritis. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, p38, and JNK), the Nuclear Factor-kappa B (NF-κB) pathway, and the Wnt/β-catenin signaling pathway.[2][7][8] Pro-inflammatory cytokines such as TNF-α and IL-1β are potent inducers of these pathways, leading to the upregulation of MMP-13 transcription.[8]
Figure 2. Key signaling pathways regulating MMP-13 expression in osteoarthritis.
Experimental Protocols
Accurate comparison of MMP-13 inhibitors relies on standardized and robust experimental protocols. Below are summaries of key assays used in their evaluation.
Fluorometric MMP-13 Inhibition Assay
This assay provides a quantitative measure of an inhibitor's potency (IC50).
Principle: A fluorogenic peptide substrate containing a cleavage site for MMP-13 is used. In its intact state, the fluorescence of a reporter molecule is quenched. Upon cleavage by active MMP-13, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
Protocol Outline:
-
Reagent Preparation: Dilute recombinant human MMP-13, the fluorogenic substrate, and the test inhibitor (e.g., CL-82198) to their working concentrations in an appropriate assay buffer.[9][10]
-
Inhibitor Pre-incubation: In a 96-well microplate, add the diluted MMP-13 enzyme to wells containing various concentrations of the test inhibitor and a control well with buffer only. Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[10][11]
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.[9]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for 30-60 minutes.[9][10]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[11]
Figure 3. Workflow for a fluorometric MMP-13 inhibition assay.
Gelatin Zymography
This technique is used to detect the activity of gelatin-degrading MMPs, such as MMP-2 and MMP-9, and can be adapted to assess the inhibitory effects on these enzymes.
Principle: Protein samples are separated by electrophoresis on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. Staining the gel with Coomassie Blue reveals areas of digestion as clear bands against a blue background.
Protocol Outline:
-
Sample Preparation: Collect conditioned media from cell cultures and concentrate the proteins.[12]
-
Electrophoresis: Mix samples with a non-reducing loading buffer and run on a polyacrylamide gel containing gelatin.[13]
-
Renaturation: Wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.[14]
-
Incubation: Incubate the gel in a developing buffer containing Ca2+ and Zn2+ at 37°C overnight to allow for gelatin digestion.[14]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis are visible.[13][15]
Conclusion
This compound represents a valuable tool for researchers studying the role of MMP-13 in various physiological and pathological processes, particularly osteoarthritis. Its selectivity, derived from its unique non-zinc-chelating mechanism of binding to the S1' pocket, distinguishes it from many other MMP inhibitors. While potent, other compounds demonstrate even lower IC50 values, highlighting the ongoing efforts in the development of highly effective and selective MMP-13 inhibitors. The choice of inhibitor will ultimately depend on the specific requirements of the research, including the desired potency, selectivity profile, and mechanism of action. This guide provides the foundational data and protocols to aid in this selection process.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CL82198 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of matrix metalloproteinase-13 gene expression by TNF-alpha is mediated by MAP kinases, AP-1, and NF-kappaB transcription factors in articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gelatin zymography protocol | Abcam [abcam.com]
A Comparative Guide: The Selective MMP-13 Inhibitor CL-82198 Hydrochloride Versus Broad-Spectrum MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of matrix metalloproteinase (MMP) inhibition, the choice between a selective and a broad-spectrum inhibitor is a critical decision in experimental design and therapeutic development. This guide provides an objective comparison of CL-82198 hydrochloride, a selective MMP-13 inhibitor, with prominent broad-spectrum MMP inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid in the informed selection of an appropriate MMP inhibitor for your research.
Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activity of this compound and several broad-spectrum MMP inhibitors is summarized in Table 1. The data are presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of inhibitor potency against a panel of MMPs.
Table 1: Comparative IC50 Values (nM) of MMP Inhibitors
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-13 | MMP-14 |
| CL-82198 HCl | >10,000 | - | - | - | - | >10,000 | 10,000 | - |
| Marimastat | 5 | 6 | 230 | 13 | - | 3 | - | 9 |
| Batimastat | 3 | 4 | 20 | 6 | - | 4 | - | - |
| Prinomastat | 79 | Kᵢ=0.05 | 6.3 | - | - | 5.0 | Kᵢ=0.03 | - |
| Tanomastat | - | Kᵢ=11 | Kᵢ=143 | - | - | Kᵢ=301 | Kᵢ=1470 | - |
As the data illustrates, this compound demonstrates marked selectivity for MMP-13, with an IC50 value in the micromolar range, while exhibiting negligible activity against MMP-1 and MMP-9 at similar concentrations.[1][2][3] In stark contrast, broad-spectrum inhibitors such as Marimastat and Batimastat potently inhibit a wide array of MMPs with IC50 values in the low nanomolar range.[4] Prinomastat also displays broad-spectrum activity with high potency against several MMPs.[5][6] Tanomastat shows inhibitory activity across multiple MMPs, albeit with varying potencies.[2][7]
Experimental Protocols: Determining MMP Inhibitor Potency
The IC50 values presented in this guide are typically determined using a fluorometric assay. The following is a generalized protocol that outlines the key steps in this methodology.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific MMP by 50%.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., Tris-buffered saline with CaCl₂, ZnCl₂, and Brij-35)
-
Test inhibitor (e.g., this compound) and broad-spectrum inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the MMP enzyme, fluorogenic substrate, and inhibitors in a suitable solvent (e.g., DMSO).
-
Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the MMP enzyme to the wells of a 96-well plate. Subsequently, add serial dilutions of the test inhibitor to the wells. A control group with no inhibitor is also included. The plate is then incubated for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) over a set period (e.g., 30-60 minutes) in a kinetic mode. The cleavage of the substrate by the MMP results in an increase in fluorescence.
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the kinetic curve. The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][8][9][10][11][12][13]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for MMP inhibitor IC50 determination.
Caption: Role of MMP-13 in Osteoarthritis pathogenesis.
Caption: General role of MMPs in cancer metastasis.
Concluding Remarks
The choice between this compound and a broad-spectrum MMP inhibitor is contingent on the specific research question. For studies focused on the distinct roles of MMP-13, particularly in pathologies such as osteoarthritis, the selectivity of this compound offers a significant advantage by minimizing off-target effects and allowing for a more precise dissection of MMP-13's contribution.[11][14] Conversely, when the research objective is to investigate the overall impact of MMP activity in complex processes like cancer metastasis, where multiple MMPs are implicated, a broad-spectrum inhibitor may be more appropriate.[5][9][10][13][15][16][17] However, researchers should be mindful of the potential for widespread physiological disruption and off-target effects associated with broad-spectrum inhibition. This guide provides the foundational data and context to facilitate a more strategic and informed decision in the selection of MMP inhibitors for research and development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinases Shape the Tumor Microenvironment in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prinomastat | MMP | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. abcam.com [abcam.com]
- 10. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. abmole.com [abmole.com]
- 13. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
CL-82198 Hydrochloride: A Comparative Guide to its Selectivity as an MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of CL-82198 hydrochloride, a selective inhibitor of matrix metalloproteinase-13 (MMP-13). Its performance is objectively compared with other MMP-13 inhibitors, supported by available experimental data, to assist researchers in making informed decisions for their investigative needs.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Among the MMPs, MMP-13, or collagenase-3, exhibits a pronounced ability to degrade type II collagen, a primary component of articular cartilage. This catalytic activity implicates MMP-13 as a key therapeutic target in diseases characterized by excessive cartilage degradation, such as osteoarthritis. This compound has been identified as a selective, non-zinc-chelating inhibitor of MMP-13, binding to the S1' pocket of the enzyme.[1] This guide delves into the specifics of its selectivity and provides a comparative landscape of its efficacy.
Quantitative Selectivity Profile of this compound and Comparators
The inhibitory activity of this compound against MMP-13 has been established, with reported IC50 values of 3.2 µM for the bovine enzyme and 10 µM for the human counterpart. Notably, studies have consistently demonstrated a lack of inhibitory activity against MMP-1, MMP-9, and TNF-α converting enzyme (TACE). To provide a broader context, the following table summarizes the selectivity of this compound and other notable selective MMP-13 inhibitors against a panel of MMPs.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) | TACE (nM) |
| This compound | >10000 | N/A | N/A | N/A | N/A | >10000 | 10000 (human), 3200 (bovine) | N/A | >10000 |
| WAY-170523 | >10000 | N/A | N/A | N/A | N/A | 945 | 17 | N/A | >1000 |
| AQU-019 | >100000 | >100000 | >100000 | >100000 | 98000 | 74000 | 4.8 | >100000 | N/A |
| CP-544439 | N/A | N/A | N/A | N/A | N/A | N/A | 0.75 | N/A | N/A |
| Inhibitor 10f | >10000 | >10000 | N/A | N/A | >10000 | >10000 | 17 | >10000 | N/A |
N/A: Data not available from the searched sources. Note: The IC50 values are presented in nM for standardized comparison. Some original data may have been reported in µM and has been converted.
Experimental Protocols
The determination of inhibitor selectivity against various MMPs is crucial for validating its potential as a specific molecular probe or therapeutic agent. A widely used method is the fluorogenic substrate-based enzyme inhibition assay.
Protocol: In Vitro MMP Inhibition Assay Using a Fluorogenic Substrate
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.
1. Materials and Reagents:
- Recombinant human MMP catalytic domains (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- This compound or other test inhibitors
- Broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control
- DMSO for inhibitor dilution
- Black 96-well microplates
- Fluorescence microplate reader
2. Experimental Procedure:
- Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final assay concentrations.
- Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in cold assay buffer.
- Assay Setup: To each well of the 96-well plate, add:
- Assay Buffer
- Diluted test inhibitor (or DMSO for control wells)
- Diluted enzyme solution
- Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 328/420 nm). Record measurements at regular intervals for 30-60 minutes.
- Data Analysis:
- Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time curve.
- Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the biological context of MMP-13 and the experimental approach to its inhibition, the following diagrams are provided.
Caption: Simplified signaling pathway of MMP-13 induction and its inhibition by this compound.
Caption: Experimental workflow for determining MMP inhibitor potency using a fluorogenic assay.
Conclusion
References
Comparative Analysis of CL-82198 Hydrochloride's Cross-Reactivity with Other Proteases
For researchers and professionals in drug development, understanding the selectivity of a protease inhibitor is paramount to predicting its biological effects and potential off-target activities. This guide provides a comprehensive comparison of the cross-reactivity profile of CL-82198 hydrochloride, a known inhibitor of Matrix Metalloproteinase-13 (MMP-13), against a panel of other proteases. To provide a clear benchmark, its performance is contrasted with a highly selective MMP-13 inhibitor, WAY-170523, and a broad-spectrum MMP inhibitor, Marimastat.
Quantitative Inhibitor Selectivity Profile
The inhibitory activity of this compound and the comparator compounds were assessed against a range of Matrix Metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE). The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), clearly demonstrates the selective nature of CL-82198 for MMP-13.
| Protease | CL-82198 HCl IC50 (nM) | WAY-170523 IC50 (nM) | Marimastat IC50 (nM) |
| MMP-1 | >10,000 | >10,000 | 5[1][2][3] |
| MMP-2 | >10,000 | - | 6[1][2][3] |
| MMP-3 | >10,000 | - | 230[2] |
| MMP-7 | >10,000 | - | 13[1][3] |
| MMP-8 | >10,000 | - | - |
| MMP-9 | >10,000 | 945 | 3[1][2][3] |
| MMP-13 | 10,000 [4] | 17 [5] | - |
| MMP-14 | >10,000 | - | 9[1][3] |
| TACE | >10,000[4] | >1,000 | - |
Note: A higher IC50 value indicates lower potency. ">" indicates an IC50 value greater than the highest tested concentration. "-" indicates that data was not available from the searched sources.
As illustrated in the table, this compound exhibits a clear preference for MMP-13, with an IC50 value of 10,000 nM.[4] In contrast, it shows negligible inhibitory activity against other MMPs and TACE at concentrations up to and exceeding 10,000 nM. This profile highlights its utility as a selective tool for studying the specific roles of MMP-13.
WAY-170523 serves as an example of a highly potent and selective MMP-13 inhibitor, with an IC50 of 17 nM and significant selectivity over other MMPs.[5] Conversely, Marimastat demonstrates broad-spectrum activity, potently inhibiting a variety of MMPs with IC50 values in the low nanomolar range.[1][2][3]
Experimental Protocols
The determination of inhibitor selectivity against a panel of proteases is a critical step in drug discovery and development. Below is a detailed methodology for a typical in vitro fluorometric assay used to determine the IC50 values of inhibitors like this compound.
Objective: To determine the concentration of an inhibitor required to inhibit the activity of a specific protease by 50% (IC50).
Materials:
-
Recombinant human proteases (e.g., MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-13, MMP-14, TACE)
-
Fluorogenic protease substrate specific to each enzyme
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2, ZnCl2, and Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized recombinant human proteases in assay buffer to a desired stock concentration. Activate the pro-enzymes according to the manufacturer's instructions, typically with APMA (4-aminophenylmercuric acetate).
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
Assay Setup:
-
Add a fixed volume of the appropriate assay buffer to all wells of a 96-well plate.
-
Add a small volume of the serially diluted inhibitor to the test wells. For control wells, add the same volume of solvent used to dissolve the inhibitor (vehicle control).
-
Add the activated enzyme solution to all wells except the blank control wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate. The readings should be taken in kinetic mode at regular intervals.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Normalize the reaction velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing the Workflow and a Relevant Pathway
To further clarify the experimental process and the biological context of MMP-13, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of MMP-13 Inhibitors: CL-82198 Hydrochloride vs. WAY-170523
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent selective inhibitors of matrix metalloproteinase-13 (MMP-13), CL-82198 hydrochloride and WAY-170523. This analysis is based on available experimental data to inform compound selection in preclinical research.
Matrix metalloproteinase-13 is a key enzyme implicated in the degradation of type II collagen, a critical component of articular cartilage.[1] Its role in the pathogenesis of diseases like osteoarthritis has made it a significant therapeutic target.[1] Both this compound and WAY-170523 have been identified as potent and selective inhibitors of MMP-13, offering valuable tools for studying its function and for potential therapeutic development.
At a Glance: Key Quantitative Data
| Parameter | This compound | WAY-170523 |
| Target | MMP-13 | MMP-13 |
| IC50 Value | 10 µM[2][3] | 17 nM[4][5][6] |
| Selectivity | No activity against MMP-1, MMP-9, and TACE.[2][3] | >5800-fold vs. MMP-1, 56-fold vs. MMP-9, >500-fold vs. TACE.[5][7] |
| Mechanism | Non-zinc-chelating, binds to the S1' pocket of MMP-13.[2][3][8] | Potent and selective inhibition.[4][5][6][7] |
| Molecular Weight | 302.37 g/mol (free base)[2][9] | 613.68 g/mol [6] |
| Cell Permeability | No[2] | Information not available |
Mechanism of Action and Signaling Pathways
Both compounds exert their effects through the selective inhibition of MMP-13. This inhibition can disrupt downstream signaling cascades involved in tissue remodeling, inflammation, and cell migration.
This compound is a non-zinc-chelating inhibitor that binds to the entire S1' pocket of MMP-13.[2][3][8][10] This specific binding mode is the basis for its high selectivity over other MMPs.[10] By inhibiting MMP-13, CL-82198 has been shown to reduce the protein levels of connective tissue growth factor (CTGF) and transforming growth factor-beta 1 (TGF-β1) in hepatic stellate cells.[10] In animal models of osteoarthritis, it has demonstrated the ability to prevent and decelerate disease progression.[10]
WAY-170523 is a potent and highly selective inhibitor of MMP-13.[4][5][6][7] Its mechanism has been linked to the attenuation of ERK1/2 phosphorylation.[4][5] In cancer research, WAY-170523 has been shown to inhibit the invasion of PC-3 prostate cancer cells.[4][5]
Below is a diagram illustrating the general signaling pathway affected by MMP-13 inhibition.
Caption: General signaling pathway affected by MMP-13 inhibition by CL-82198 HCl and WAY-170523.
Experimental Protocols
The following outlines a general experimental protocol for assessing the inhibitory activity of compounds like this compound and WAY-170523 against MMP-13. Specific details may vary between laboratories and studies.
MMP-13 Inhibition Assay (Colorimetric)
This protocol is based on the principle of a thiopeptide substrate that produces a colorimetric signal upon cleavage by MMP-13.
Materials:
-
Recombinant human MMP-13
-
MMP-13 inhibitor (this compound or WAY-170523)
-
Thiopeptide substrate (e.g., Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC2H5)
-
DTNB [5,5′-dithiobis(2-nitrobenzoic acid)]
-
Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the MMP-13 inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer to each well.
-
Add serial dilutions of the inhibitor to the wells. Include a positive control (MMP-13 without inhibitor) and a negative control (assay buffer only).
-
Add a fixed concentration of recombinant human MMP-13 to all wells except the negative control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the thiopeptide substrate to all wells.
-
Add DTNB to all wells. The sulfhydryl group produced by substrate cleavage will react with DTNB to form 2-nitro-5-thiobenzoic acid.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to monitor the absorbance at regular intervals.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value.
Caption: Experimental workflow for a colorimetric MMP-13 inhibition assay.
In Vivo Studies
This compound has been evaluated in a murine model of osteoarthritis, where intraperitoneal administration (1-10 mg/kg) every other day for 12 weeks was shown to prevent and decelerate the progression of the disease.[10]
WAY-170523 has been used in vivo to investigate the role of MMP-13 in isoproterenol-induced cardiac dysfunction in mice. Daily intraperitoneal injections completely abolished the isoproterenol-dependent increase of the left ventricular systolic diameter and preserved cardiac function.[7]
Conclusion
Both this compound and WAY-170523 are valuable research tools for investigating the role of MMP-13 in health and disease.
-
WAY-170523 demonstrates significantly higher potency in vitro, with an IC50 in the nanomolar range compared to the micromolar IC50 of CL-82198.
-
This compound is notable for its non-zinc-chelating mechanism of action, which may offer a different mode of interaction with the target enzyme.
-
Both compounds exhibit high selectivity for MMP-13 over other matrix metalloproteinases.
The choice between these two inhibitors will depend on the specific requirements of the planned experiments, including the desired potency, the experimental model (in vitro vs. in vivo), and the specific biological question being addressed. For studies requiring high potency, WAY-170523 may be the preferred choice. For investigations where a non-zinc-chelating inhibitor is desired, this compound presents a suitable alternative. Researchers should carefully consider the available data and the context of their own studies when selecting an MMP-13 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. CL-82198 [sigmaaldrich.com]
- 3. CL-82198 - CAS 1188890-36-9 - Calbiochem | 233105 [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WAY 170523 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. CL-82198 A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
Validating the Inhibitory Effect of CL-82198 Hydrochloride on Collagen Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CL-82198 hydrochloride's performance in inhibiting collagen degradation against other alternatives, supported by experimental data and detailed protocols.
This compound is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of collagen, particularly type II collagen found in cartilage.[1][2] Its selectivity for MMP-13 over other MMPs, such as MMP-1, MMP-2, MMP-8, MMP-9, and MMP-14, makes it a valuable tool for studying the specific role of MMP-13 in various physiological and pathological processes, including osteoarthritis and cancer.[3][4] This guide will delve into the efficacy of this compound, compare it with other MMP inhibitors, and provide detailed experimental protocols to validate its inhibitory effects.
Performance Comparison of MMP Inhibitors
The inhibitory potency of various compounds against MMPs is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for this compound and other selective and broad-spectrum MMP inhibitors, providing a clear comparison of their efficacy and selectivity.
Table 1: Comparison of Selective MMP-13 Inhibitors
| Compound | MMP-13 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-14 IC50 (nM) |
| This compound | 3200 | >10000 | >10000 | >10000 | >10000 | >10000 |
| AQU-019 | 4.8 | >100000 | >100000 | 98000 | 74000 | >100000 |
| Compound 10d | 3.4 | >10000 | 730 | 600 | >10000 | >10000 |
| (S)-17c | 1.6 | >10000 | >10000 | >10000 | >10000 | >10000 |
| RF036 | 3.4 - 4.9 | >5000 | >5000 | >5000 | >5000 | >5000 |
Data compiled from multiple sources.[1][3][5] Conditions for IC50 determination may vary between studies.
Table 2: Comparison of Broad-Spectrum MMP Inhibitors
| Compound | MMP-13 IC50 (µM) | MMP-1 IC50 (µM) | MMP-8 IC50 (µM) | MMP-9 IC50 (µM) | MMP-12 IC50 (µM) |
| Doxycycline | ~30-90 | >50 | ~30 | - | - |
| Compound 3 | 35 | 21 | 23 | 23 | 24 |
Data compiled from multiple sources.[6][7] Note the unit change to µM for broader comparison.
Signaling Pathway of Collagen Degradation by MMP-13
The expression and activity of MMP-13 are tightly regulated by complex signaling pathways. Inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) can initiate these cascades, leading to the activation of transcription factors like AP-1 and NF-κB.[8] These transcription factors then drive the expression of the MMP13 gene. Once synthesized, pro-MMP-13 is activated through proteolytic cleavage by other MMPs, such as MMP-2 and membrane type 1-MMP (MT1-MMP).[2] Activated MMP-13 can then degrade its primary substrate, type II collagen, and also activate other pro-MMPs, creating a cascade of extracellular matrix degradation.
Experimental Protocols
To empirically validate the inhibitory effect of this compound on collagen degradation, the following experimental protocols can be employed.
In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified MMP-13. A fluorogenic substrate is used, which upon cleavage by MMP-13, releases a fluorescent signal.
References
- 1. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biossusa.com [biossusa.com]
- 8. chondrex.com [chondrex.com]
A Comparative Guide to CL-82198 Hydrochloride and Natural Inhibitors of MMP-13 for Researchers and Drug Development Professionals
An objective analysis of synthetic versus natural compounds in the inhibition of a key enzyme in tissue degradation.
Matrix metalloproteinase-13 (MMP-13), or collagenase-3, plays a pivotal role in the degradation of type II collagen, a primary component of articular cartilage. Its overexpression is implicated in the pathogenesis of osteoarthritis, rheumatoid arthritis, and cancer metastasis, making it a significant therapeutic target. This guide provides a detailed comparison of the synthetic inhibitor, CL-82198 hydrochloride, with a selection of natural inhibitors of MMP-13, supported by experimental data and protocols to aid researchers in their drug discovery and development endeavors.
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for this compound and various natural compounds against MMP-13.
| Inhibitor | Class | MMP-13 IC50 (µM) | Selectivity Notes | Reference(s) |
| This compound | Synthetic | 3.2 - 10 | Selective for MMP-13; no activity against MMP-1, MMP-9, or TACE | [1] |
| Quercetin | Flavonoid (Flavonol) | 22 | Also inhibits other MMPs, such as MMP-9 | [2] |
| Luteolin | Flavonoid (Flavone) | 8 | Inhibits other MMPs | [2] |
| Fisetin | Flavonoid (Flavonol) | 6 | Inhibits other MMPs | [2] |
| Apigenin | Flavonoid (Flavone) | > 25 | Inhibits MMP-13 expression | [3] |
| Wogonin | Flavonoid (Flavone) | > 25 | Inhibits MMP-13 expression | [3] |
| Kaempferol | Flavonoid (Flavonol) | 500 | Weak inhibitor | [2] |
| Morin | Flavonoid (Flavonol) | 142 | Weak inhibitor | [2] |
| Taxifolin | Flavonoid (Flavanonol) | 364 | Weak inhibitor | [2] |
Experimental Protocols: MMP-13 Inhibition Assay
A robust and reproducible experimental protocol is crucial for the accurate assessment of inhibitor potency. The following is a detailed methodology for a fluorogenic substrate-based MMP-13 inhibition assay.
Principle
This assay measures the enzymatic activity of MMP-13 by detecting the fluorescence generated from the cleavage of a specific fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce MMP-13 activity by 50%.
Materials and Reagents
-
Recombinant human MMP-13 (active form)
-
MMP-13 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
This compound and natural inhibitor stock solutions (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure
-
Enzyme Preparation: Dilute the active recombinant human MMP-13 to the desired working concentration (e.g., 1-5 nM) in cold Assay Buffer immediately before use. Keep the enzyme on ice.
-
Inhibitor Dilution: Prepare a series of dilutions of the test inhibitors (this compound and natural compounds) in Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Assay Reaction: a. To each well of a 96-well black microplate, add 50 µL of the diluted inhibitor solution. b. For the positive control (no inhibition), add 50 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells. c. For the negative control (blank), add 100 µL of Assay Buffer. d. Add 25 µL of the diluted MMP-13 enzyme solution to all wells except the blank. e. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation and Measurement: a. Prepare the fluorogenic substrate solution by diluting the stock in Assay Buffer to the final desired concentration (e.g., 10 µM). b. Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells. c. Immediately measure the fluorescence intensity at 37°C every 1-2 minutes for 30-60 minutes using a fluorescence microplate reader.
-
Data Analysis: a. For each concentration of the inhibitor, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time curve. b. Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MMP-13 Signaling Pathway in Osteoarthritis
MMP-13 expression and activity are tightly regulated by a complex network of signaling pathways. In osteoarthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are key inducers of MMP-13. The diagram below illustrates a simplified signaling cascade leading to MMP-13 expression in chondrocytes.
Caption: Simplified signaling pathway of MMP-13 induction in osteoarthritis.
Conclusion
This guide provides a comparative framework for evaluating this compound and natural inhibitors of MMP-13. While this compound demonstrates high selectivity, several natural flavonoids, such as luteolin and fisetin, exhibit potent inhibitory activity, albeit with potentially broader specificity. The provided experimental protocol offers a standardized method for in-house validation and comparison of these and other potential inhibitors. Understanding the intricate signaling pathways that regulate MMP-13 expression is crucial for the development of targeted therapies for diseases like osteoarthritis and cancer. This guide serves as a valuable resource for researchers dedicated to advancing the field of MMP-13 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Effects of flavonoids on matrix metalloproteinase-13 expression of interleukin-1β-treated articular chondrocytes and their cellular mechanisms: inhibition of c-Fos/AP-1 and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of CL-82198 Hydrochloride in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CL-82198 hydrochloride, a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), with alternative MMP inhibitors. The following sections detail its performance, supported by experimental data, to assist researchers in making informed decisions for their studies in complex biological samples.
This compound is a selective inhibitor of MMP-13, an enzyme implicated in pathological processes such as osteoarthritis and cancer metastasis.[1][2] Its selectivity is attributed to its unique mechanism of action, binding to the S1' pocket of MMP-13, which differs from the active site targeted by many broad-spectrum MMP inhibitors.[1][2] This guide will compare the specificity of this compound with a highly selective MMP-13 inhibitor, WAY-170523, and two broad-spectrum MMP inhibitors, Batimastat (BB-94) and Marimastat (BB-2516).
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its comparators against a panel of MMPs. Lower IC50 values indicate higher potency.
| Inhibitor | MMP-13 (nM) | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-14 (nM) | TACE (nM) |
| This compound | 3200 - 10000 | No Activity | N/A | N/A | N/A | N/A | No Activity | N/A | No Activity |
| WAY-170523 | 17 | >10000 | N/A | N/A | N/A | N/A | 945 | N/A | >1000 |
| Batimastat (BB-94) | N/A | 3 | 4 | 20 | 6 | 10 | 4 | N/A | N/A |
| Marimastat (BB-2516) | N/A | 5 | 6 | 230 | 13 | N/A | 3 | 9 | N/A |
N/A: Data not publicly available. TACE: TNF-alpha converting enzyme.
Experimental Protocols
To rigorously assess inhibitor specificity in a laboratory setting, the following detailed experimental protocols are provided.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This assay is a primary method for determining the IC50 of an inhibitor against a purified MMP enzyme.
Principle: A fluorogenic peptide substrate, containing a cleavage site for the specific MMP, is used. Cleavage of the substrate by the MMP separates a fluorophore from a quencher molecule, resulting in an increase in fluorescence. The inhibitor's potency is determined by its ability to reduce this fluorescence signal.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-13, MMP-1, MMP-2, etc.)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Fluorogenic MMP substrate
-
This compound and comparator inhibitors
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In the microplate, add the assay buffer, the diluted inhibitor or vehicle control (DMSO), and the specific MMP enzyme.
-
Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader.
-
Calculate the reaction rates and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using a suitable software.
Gelatin Zymography for Assessing MMP Activity in Biological Samples
Zymography is a powerful technique to detect and characterize MMP activity within complex biological samples like cell culture supernatants or tissue lysates.
Principle: Proteins in the sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to regain their enzymatic activity. The gel is then incubated in a developing buffer, during which the MMPs digest the gelatin. Upon staining with Coomassie Brilliant Blue, areas of MMP activity appear as clear bands against a blue background.
Materials:
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Electrophoresis running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare protein samples from cell culture supernatants or tissue lysates. Do not heat or add reducing agents.
-
Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands of gelatinolysis are visible.
Off-Target Kinase Inhibitor Screening
Assessing the specificity of a compound against a broad panel of kinases is crucial, as off-target kinase inhibition can lead to unforeseen biological effects.
Principle: The inhibitor is tested for its ability to inhibit the activity of a large number of purified kinases in vitro. This is often performed by commercial services using various assay formats, such as radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate, or fluorescence-based assays.
General Protocol Outline (Radiometric Assay):
-
The test inhibitor (e.g., this compound) is serially diluted.
-
In a multi-well plate, each well containing a different purified kinase, the inhibitor is added.
-
A kinase-specific substrate and radiolabeled ATP (e.g., [γ-33P]ATP) are added to initiate the reaction.
-
After incubation, the reaction is stopped, and the amount of radiolabeled phosphate incorporated into the substrate is quantified, typically by capturing the substrate on a filter and measuring radioactivity with a scintillation counter.
-
The percentage of inhibition for each kinase at a given inhibitor concentration is calculated.
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Signaling Pathway of MMP-13 Inhibition by this compound.
Caption: Experimental Workflow for Assessing Inhibitor Specificity.
Caption: Logical Framework for Evaluating Inhibitor Specificity.
References
A Head-to-Head Comparison of MMP-13 Inhibitors in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Support
Matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, is a prime therapeutic target in the development of disease-modifying drugs for arthritis, particularly osteoarthritis. The pursuit of selective MMP-13 inhibitors aims to overcome the musculoskeletal side effects that plagued earlier broad-spectrum MMP inhibitors in clinical trials. This guide provides a head-to-head comparison of the preclinical efficacy of selective MMP-13 inhibitors based on available experimental data from various arthritis models.
Performance of Selective MMP-13 Inhibitors in Arthritis Models
The following tables summarize the in vivo efficacy and in vitro selectivity of several notable selective MMP-13 inhibitors. It is important to note that these data are collated from different studies and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: In Vivo Efficacy of Selective MMP-13 Inhibitors in Arthritis Models
| Inhibitor Name | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| Unnamed Selective Inhibitor | SCID Mouse Co-implantation with human RA synovial fibroblasts | 60 mg/kg/day (oral) | 75% reduction in cartilage destruction.[1] | [1] |
| Mouse Collagen-Induced Arthritis (CIA) | 3, 10, 30 mg/kg/day (oral) | Dose-dependent reduction in cartilage erosion: 21% (3 mg/kg), 28% (10 mg/kg), 38% (30 mg/kg).[1] | [1] | |
| ALS 1-0635 | Rat Monoiodoacetate (MIA)-Induced Osteoarthritis | Twice daily (oral, dose not specified) | Modulated cartilage damage (mean damage score 1.3 vs. 2.2 in vehicle). | |
| AQUA-019 | Rat Monoiodoacetate (MIA)-Induced Osteoarthritis | Once/week (intra-articular injection) | Demonstrated significant chondroprotection (qualitative).[2] | [2] |
Table 2: In Vitro Selectivity Profile of MMP-13 Inhibitors (IC50 in nM)
| Inhibitor Name | MMP-13 | MMP-1 | MMP-2 | MMP-8 | MMP-9 | Reference |
| AQUA-019 | 4.8 | >100,000 | >100,000 | 98,000 | 74,000 | [2] |
| ALS 1-0635 | Data not available in a comparable format | - | - | - | - | |
| Unnamed Selective Inhibitor | Data not available in a comparable format | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
This model is widely used to mimic the cartilage degradation seen in human osteoarthritis.
-
Animal Model: Male Lewis rats are typically used.
-
Induction of Osteoarthritis: A single intra-articular injection of monoiodoacetate (MIA) into the knee joint induces chondrocyte death and subsequent cartilage degeneration.[2] A typical dose is 1 mg of MIA in 50 µl of saline.
-
Treatment: MMP-13 inhibitors are administered either orally or via intra-articular injection, with the dosing regimen varying between studies.
-
Assessment of Efficacy:
-
Histological Analysis: At the end of the study, the knee joints are harvested, sectioned, and stained (e.g., with Safranin O-Fast Green) to visualize cartilage and proteoglycan loss.
-
Scoring: Cartilage degradation is quantified using a standardized scoring system, such as the Osteoarthritis Research Society International (OARSI) histopathology grading system. This system evaluates the severity of cartilage structure changes, chondrocyte pathology, and cellularity.
-
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used autoimmune model that mimics many aspects of human rheumatoid arthritis.
-
Animal Model: DBA/1 mice are commonly used due to their susceptibility to CIA.
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant. A subsequent booster injection is given after 21 days.
-
Treatment: Oral administration of MMP-13 inhibitors typically begins after the booster injection and continues for several weeks.
-
Assessment of Efficacy:
-
Clinical Scoring: The severity of arthritis is monitored by visually scoring each paw for signs of inflammation, such as redness and swelling.
-
Visualizing Key Pathways and Workflows
MMP-13 Signaling Cascade in Osteoarthritis
The expression and activity of MMP-13 in chondrocytes are regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines like IL-1β and TNF-α. These cytokines trigger downstream signaling cascades, including the MAPK and NF-κB pathways, which converge on the MMP-13 gene to increase its transcription and subsequent cartilage degradation.
References
Safety Operating Guide
Safe Disposal of CL-82198 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of CL-82198 hydrochloride, a powdered chemical compound. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be managed through designated hazardous waste programs.[1] It is imperative that chemical waste is not disposed of in regular trash or down the sewer system without explicit approval from Environmental Health and Safety (EHS) personnel.[1][2]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Standard Laboratory PPE: This includes a fastened lab coat, safety glasses, and gloves. Clothing should cover the legs, and closed-toe shoes are mandatory.[3]
-
Enhanced Precautions for Powders: When handling powdered this compound, additional precautions are necessary to prevent inhalation and skin contact.
-
Work within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[3][4]
-
If the chemical is known to be highly toxic upon skin contact (e.g., labeled with H310), wearing two pairs of gloves is recommended.[3]
-
After handling, remove gloves properly and wash hands immediately.[3]
-
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the process from the initial collection of waste to its final removal from the laboratory.
-
Waste Identification and Segregation:
-
Waste Collection and Containment:
-
Solid Waste:
-
Unused or Excess Powder:
-
Contaminated Solutions:
-
Collect liquid waste containing dissolved this compound in a designated, leak-proof container with a secure screw-on cap.[6]
-
Place the primary liquid waste container in a secondary container, such as a lab tray or dishpan, to contain any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container.[6]
-
-
-
Labeling of Hazardous Waste Containers:
-
Properly label every waste container with a hazardous waste tag provided by your institution's EHS department.[1][5]
-
The label must include:
-
The full chemical name: "this compound". Abbreviations are not permitted.[1]
-
The quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., department, room number).
-
The name and contact information of the Principal Investigator.[1]
-
The words "Hazardous Waste".[1]
-
Appropriate hazard pictograms, which can be found on the original product container or Safety Data Sheet (SDS).[1]
-
-
-
Storage of Hazardous Waste:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5][7]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5][7]
-
After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.[5][7]
-
-
Arranging for Waste Pickup:
III. Quantitative Data Summary
The following table summarizes key quantitative guidelines for chemical waste management, which may be applicable to the disposal of this compound.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | 5.5 to 10.5 (with EHS approval) | [2] |
| Maximum Daily Drain Disposal | A few hundred grams or milliliters (with EHS approval) | [2] |
| Secondary Containment Volume | Must hold 110% of the primary container's volume | [6] |
| Maximum Hazardous Waste Accumulation | Up to 55 gallons of a single hazardous waste stream | [6] |
| Time Limit for Waste Storage | Must be collected within 90 days of the start of accumulation | [6] |
| Acute Hazardous Waste Limit | One quart | [5] |
IV. Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. vumc.org [vumc.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Personal protective equipment for handling CL-82198 hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling CL-82198 hydrochloride in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to create a barrier against accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves is required.[3] | Provides robust protection against direct skin contact and chemical permeation. The outer glove should be removed immediately upon contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4][5] | Protects eyes from splashes and airborne particles. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3] A fire-retardant lab coat is also recommended.[6] | Prevents contamination of personal clothing and skin. The fire-retardant property offers protection from its combustible nature.[2] |
| Respiratory Protection | An N95 or higher-level respirator may be necessary if there is a risk of generating aerosols or dust.[3][7] | Minimizes the risk of inhaling the compound, especially when handling the solid form or preparing solutions. |
Handling and Operational Plan
Adherence to the following step-by-step operational plan is critical for the safe handling of this compound.
-
Preparation : Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and materials, including PPE, should be readily accessible.
-
Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Aliquoting :
-
Conduct all weighing and handling of the solid compound within a chemical fume hood to control dust and potential inhalation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing. MedchemExpress notes that for CL-82198, heating and/or sonication can be used to aid dissolution if precipitation occurs.[1]
-
-
Experimental Use :
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
If working with cell cultures or animal models, follow established protocols for the introduction of the compound.
-
-
Post-Handling :
-
After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Properly doff PPE, removing the outer gloves first, followed by the gown, and then the inner gloves, to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste : All disposable items that have come into contact with this compound, including gloves, weighing paper, and contaminated labware, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[8][9][10]
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for chemical waste.
-
Waste Pickup : Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Safe Handling Workflow
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9][10]
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][9]
-
Ingestion : Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.[9]
-
Spills : In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. quora.com [quora.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
